Piperidine-C2-piperazine-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl 4-(2-piperidin-4-ylethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-12-10-18(11-13-19)9-6-14-4-7-17-8-5-14/h14,17H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKNRWFKXKODHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222119-35-7 | |
| Record name | tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Piperidine-C2-piperazine-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, a key bifunctional linker molecule commonly referred to as Piperidine-C2-piperazine-Boc. This compound is of significant interest in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.
Chemical Identity and Properties
| Identifier | Value |
| Systematic Name | tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate |
| Common Name | This compound |
| Molecular Formula | C₁₆H₃₁N₃O₂ |
| Molecular Weight | 297.44 g/mol |
| CAS Number | 1345847-93-9 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, and methanol |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the preparation of a key intermediate, 2-(piperidin-1-yl)ethan-1-ol. This is followed by its oxidation to the corresponding aldehyde and subsequent reductive amination with N-Boc-piperazine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-(Piperidin-1-yl)ethan-1-ol
This procedure outlines the synthesis of the alcohol intermediate.
Materials:
-
Piperidine
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add 2-bromoethanol (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(piperidin-1-yl)ethan-1-ol as a crude oil, which can be used in the next step without further purification.
Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
This protocol describes the final reductive amination step.
Materials:
-
2-(Piperidin-1-yl)ethan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation: To a stirred solution of 2-(piperidin-1-yl)ethan-1-ol (1.0 equivalent) in dichloromethane, add pyridinium chlorochromate (1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
The filtrate containing the crude 2-(piperidin-1-yl)acetaldehyde is used directly in the next step.
-
Reductive Amination: To the crude aldehyde solution, add N-Boc-piperazine (1.0 equivalent) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate as an off-white solid.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 3.44 (t, J = 5.1 Hz, 4H) | 154.7 |
| 2.55 - 2.35 (m, 12H) | 80.0 |
| 1.58 (p, J = 5.6 Hz, 4H) | 58.0 |
| 1.46 (s, 9H) | 54.6 |
| 1.43 (p, J = 5.6 Hz, 2H) | 53.1 |
| 44.0 (estimated) | |
| 28.4 | |
| 26.0 | |
| 24.4 |
Note: Specific peak assignments for the piperidine and piperazine rings can be complex due to overlapping signals. The provided data is based on typical chemical shifts for such structures.
Mass Spectrometry
| Technique | Result |
| Electrospray Ionization (ESI-MS) | m/z calculated for C₁₆H₃₂N₃O₂ [M+H]⁺: 298.25; found: 298.3 |
Logical Relationship of Synthesis
The synthesis follows a logical progression from simple, commercially available starting materials to the final, more complex linker molecule. The workflow is designed to first construct the piperidine-ethyl fragment and then couple it with the protected piperazine moiety.
Caption: Logical flow of the synthesis process.
This guide provides a foundational understanding of the synthesis and characterization of this compound, a critical tool for researchers in the field of targeted protein degradation and drug discovery. The detailed protocols and characterization data serve as a valuable resource for the successful preparation and validation of this important chemical linker.
In-Depth Technical Guide: Piperidine-C2-Piperazine-Boc Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of the Piperidine-C2-piperazine-Boc scaffold. The core focus of this document is the representative molecule, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.
Chemical Structure and Identification
The nomenclature "this compound" describes a molecule composed of a piperidine ring and a piperazine ring linked by a two-carbon (ethyl) bridge. One of the nitrogen atoms on the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group. The most chemically logical and common representation of this scaffold is tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate .
-
Piperidine Moiety: A saturated six-membered heterocycle with one nitrogen atom.
-
C2 Linker: An ethyl bridge connecting the two heterocyclic rings.
-
Piperazine-Boc Moiety: A saturated six-membered heterocycle with two nitrogen atoms, where one is functionalized with a Boc protecting group, enhancing stability and modulating reactivity.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₇H₃₃N₃O₂[1] |
| Molecular Weight | 311.46 g/mol [1] |
| Canonical SMILES | C1CCN(CC1)CCN2CCN(CC2)C(=O)OC(C)(C)C |
| InChI Key | RDNJKXCMRONUNQ-UHFFFAOYSA-N[1] |
Physicochemical and Predicted Properties
Quantitative experimental data for this specific molecule is not widely available in the literature. The following table summarizes predicted properties and data from closely related analogs. These values are intended for guidance in experimental design.
| Property | Predicted/Analog Value | Notes |
| Physical State | Solid[1] | Based on analogous compounds. |
| Melting Point | 98-102 °C (decomposes) | Data for an analogous piperidine derivative.[2] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | General solubility for Boc-protected amines. |
| logP | ~2.8 | Predicted for an analogous structure, indicating moderate lipophilicity.[2] |
| pKa | Not available | The piperidine nitrogen is expected to be the most basic site. |
Experimental Protocols
Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
The synthesis of the title compound can be achieved via a standard nucleophilic substitution reaction. This protocol is a representative example based on common laboratory procedures for the alkylation of N-Boc-piperazine.
Reaction Scheme:
Materials:
-
1-Boc-piperazine
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 1-Boc-piperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.
Boc-Deprotection
To liberate the secondary amine on the piperazine ring for further functionalization, the Boc group can be removed under acidic conditions.
Materials:
-
tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.).
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 1-(2-(piperidin-1-yl)ethyl)piperazine.
Biological Relevance and Potential Signaling Pathways
The piperidine-piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] These molecules are known to interact with a variety of biological targets, particularly within the central nervous system. While the specific biological activity of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate is not extensively documented, compounds with this core structure have shown affinity for Sigma receptors and Histamine H3 receptors.[4]
Sigma-1 Receptor (S1R) Modulation
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6][7] It plays a crucial role in regulating calcium signaling and cellular stress responses.[5][6][7] Modulation of S1R has been implicated in various neurological and psychiatric conditions.[6][7]
Caption: Conceptual signaling pathway for Sigma-1 Receptor modulation.
Histamine H3 Receptor (H3R) Antagonism
The Histamine H3 receptor is a G-protein coupled receptor primarily found in the central nervous system.[3] It acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters like acetylcholine and dopamine.[8][9] Antagonists of the H3 receptor can therefore increase the release of these neurotransmitters, a mechanism of interest for treating cognitive and sleep disorders.[3]
Caption: Conceptual workflow of Histamine H3 Receptor antagonism.
Safety Information
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its derivatives.
-
Hazard Classifications: Based on analogous compounds, may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide is intended for informational purposes for qualified research professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional guidelines.
References
- 1. tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate AldrichCPR [sigmaaldrich.com]
- 2. Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (775288-40-9) for sale [vulcanchem.com]
- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
IUPAC name and CAS number for Piperidine-C2-piperazine-Boc
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Piperidine-C2-piperazine-Boc, a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the chemical identity, physicochemical properties, synthesis protocols, and its application in cellular signaling, with a focus on its role in the development of Interleukin-2-inducible T-cell kinase (ITK) degraders. Experimental data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.
Chemical Identity and Properties
The compound commonly referred to as this compound is chemically defined by its systematic IUPAC name and CAS number. It features a piperidine ring connected to a Boc-protected piperazine ring via a two-carbon (ethyl) linker.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate |
| CAS Number | 2222119-35-7 |
| Molecular Formula | C₁₆H₃₁N₃O₂ |
| Molecular Weight | 297.44 g/mol |
| Common Name | This compound |
| Primary Application | PROTAC Linker |
Physicochemical Data (Predicted)
| Property | Value |
| LogP (Partition Coefficient) | ~2.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | 37.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method based on established synthetic strategies for analogous piperazine derivatives.
Overall Reaction Scheme:
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Piperidine-C2-piperazine-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the PROTAC (Proteolysis Targeting Chimera) linker, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, commonly referred to as Piperidine-C2-piperazine-Boc. This document is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry and drug development who utilize this linker in the synthesis of novel therapeutics.
Molecular Structure
The chemical structure of this compound is depicted below. This bifunctional linker contains a piperidine moiety and a Boc-protected piperazine ring, connected by a two-carbon ethyl linker. This arrangement offers a specific spatial orientation and rigidity that can be crucial for the effective formation of a ternary complex in PROTAC-mediated protein degradation.[1][2][3]
Figure 1. Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The following table summarizes the key spectral data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.44 | t, J = 5.1 Hz | 4H | Piperazine-H |
| 2.53 | t, J = 5.1 Hz | 4H | Piperazine-H |
| 2.48 - 2.37 | m | 6H | Piperidine-H, Ethyl-H |
| 1.56 | p, J = 5.6 Hz | 4H | Piperidine-H |
| 1.45 | s | 9H | Boc-CH₃ |
| 1.42 | p, J = 5.6 Hz | 2H | Piperidine-H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The table below details the chemical shifts for each carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 79.5 | C(CH₃)₃ (Boc) |
| 59.9 | Piperidine-C |
| 57.5 | Ethyl-C |
| 53.3 | Piperazine-C |
| 44.0 (br) | Piperazine-C (Boc) |
| 28.5 | C(CH₃)₃ (Boc) |
| 26.1 | Piperidine-C |
| 24.4 | Piperidine-C |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra.
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz instrument, was used.[4]
Sample Preparation:
-
Approximately 5-10 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 scans were typically acquired for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was set between scans.
-
Acquisition Time: The acquisition time was approximately 3-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm was used.
-
Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.[5]
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) was employed to simplify the spectrum.
-
Number of Scans: 1024 to 2048 scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was used.
-
Acquisition Time: The acquisition time was around 1-2 seconds.
-
Spectral Width: A spectral width of 200-240 ppm was set.
-
Referencing: The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.[4]
Data Processing:
-
The acquired Free Induction Decays (FIDs) were Fourier transformed.
-
Phase and baseline corrections were applied to the resulting spectra.
-
For ¹H NMR, the spectra were integrated to determine the relative number of protons.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.
Figure 2. General workflow for NMR spectroscopy.
References
Technical Guide: Physicochemical Properties of Piperidine-C2-piperazine-Boc
COMPOUND NAME: tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate SYNONYMS: Piperidine-C2-piperazine-Boc OVERVIEW: This document provides a technical overview of the solubility and stability profile for this compound, a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The structural framework, comprising a piperidine ring linked via a two-carbon chain to a Boc-protected piperazine moiety, dictates its physicochemical properties, which are critical for its application in drug discovery and development. Understanding these characteristics is essential for formulation, storage, and predicting behavior in biological systems.
Physicochemical & Solubility Profile
The solubility of a linker molecule is a critical parameter influencing the overall properties of a PROTAC. The presence of the tertiary amine in the piperidine ring and the piperazine ring suggests that the compound's aqueous solubility will be pH-dependent. The tert-Butoxycarbonyl (Boc) group is lipophilic and may decrease aqueous solubility while enhancing solubility in organic solvents.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₇H₃₃N₃O₂ | Based on chemical structure. |
| Molecular Weight | 311.46 g/mol | Based on chemical structure. |
| logP | ~2.8 - 3.5 | Prediction indicates moderate lipophilicity, influenced by the Boc group. |
| pKa | ~8.5 - 9.5 | Predicted for the piperidine nitrogen, suggesting protonation at physiological pH. |
Table 2: Illustrative Solubility Data
Note: The following data are illustrative placeholders based on typical compounds of this class and are intended to serve as a template. Actual experimental values are required for definitive assessment.
| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Shake-Flask |
| Simulated Gastric Fluid (pH 1.2) | 37 | > 10 | Shake-Flask |
| Dichloromethane (DCM) | 25 | > 50 | Visual Assessment |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual Assessment |
| Ethanol | 25 | ~20-30 | Shake-Flask |
Chemical Stability Profile
Chemical stability is paramount for ensuring the integrity of the linker during synthesis, purification, storage, and in vivo application. Forced degradation studies are employed to identify potential degradation pathways and establish the compound's intrinsic stability[2][3][4]. These studies expose the compound to stress conditions more severe than typical storage conditions, including acid, base, oxidation, heat, and light[4][5].
Table 3: Illustrative Forced Degradation Data
Note: The following data are illustrative placeholders. The primary degradation pathway for this molecule is anticipated to be the acid-catalyzed cleavage of the Boc-protecting group.
| Stress Condition | Time (hours) | Temperature (°C) | % Recovery | Degradation Products Identified |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 60 | < 10% | Boc-cleaved product |
| 0.1 M NaOH (Base Hydrolysis) | 24 | 60 | > 95% | Negligible degradation |
| 3% H₂O₂ (Oxidation) | 24 | 25 | > 90% | Trace N-oxide impurities |
| Thermal (Solid State) | 72 | 80 | > 99% | No significant degradation |
| Photolytic (Solid, ICH Q1B) | 24 | 25 | > 99% | No significant degradation |
Experimental Protocols & Methodologies
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[6][7].
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a sealed vial containing the test solvent (e.g., phosphate-buffered saline, pH 7.4). The amount of excess solid should be sufficient to ensure a saturated solution while not significantly altering the solvent's properties[7].
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[6][8].
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Separate the saturated solution from the solid material via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE)[9].
-
Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound[9][10].
-
Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH[9].
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: Stability Assessment (Forced Degradation by HPLC)
Forced degradation studies are essential for developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients[11][12][13]. A target degradation of 5-20% is generally considered optimal to ensure that the method is challenged without generating secondary degradation products that would not be seen under normal storage conditions[2][14].
Objective: To evaluate the stability of the compound under various stress conditions and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dilute with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Dilute with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal: Store the solid compound in an oven at a specified temperature (e.g., 80°C).
-
Photolytic: Expose the solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the intact compound from all process impurities and degradation products[13][15][16].
-
Data Analysis: Calculate the percentage of the remaining intact compound. Analyze the chromatograms for any new peaks, which represent potential degradation products.
Caption: Logical Workflow for Forced Degradation Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. formulationbio.com [formulationbio.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. web.vscht.cz [web.vscht.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. pharmtech.com [pharmtech.com]
- 15. scispace.com [scispace.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Piperidine-C2-Piperazine-Boc Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine and piperazine rings are foundational heterocyclic scaffolds in medicinal chemistry, renowned for their ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1] The combination of these two rings, often connected by a two-carbon (C2) linker, creates a versatile scaffold with significant potential across various therapeutic areas, particularly in the development of agents targeting the central nervous system (CNS) and novel cancer therapeutics. The inclusion of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a convenient handle for synthetic elaboration, allowing for the facile generation of diverse compound libraries. This guide provides a comprehensive overview of the pharmacological activities, experimental evaluation, and relevant signaling pathways associated with the piperidine-C2-piperazine core.
Pharmacological Landscape: CNS and Oncology
Derivatives of the piperidine-C2-piperazine scaffold have demonstrated notable activity as multi-receptor antagonists, particularly targeting dopamine and serotonin receptors, which are key players in the pathophysiology of various psychiatric disorders.[2] Additionally, this structural motif has been explored for its potential in oncology, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3]
Central Nervous System Activity
The primary pharmacological rationale for employing the piperidine-C2-piperazine scaffold in CNS drug discovery lies in its ability to interact with multiple neurotransmitter receptors. This polypharmacological profile is often desirable for treating complex disorders like schizophrenia and depression.[2]
Table 1: Quantitative Activity Data of Piperidine-C2-Piperazine Derivatives at CNS Targets
| Compound ID | Target Receptor | Assay Type | Activity (Ki in nM) | Reference |
| Compound 1 | Dopamine D₂ | Radioligand Binding | 2.1 | |
| Serotonin 5-HT₁ₐ | Radioligand Binding | 1.5 | [1] | |
| Serotonin 5-HT₂ₐ | Radioligand Binding | 3.4 | [1] | |
| Compound 2 | Histamine H₃ | Radioligand Binding | 7.70 | [4] |
| Sigma σ₁ | Radioligand Binding | 3.64 | [4] | |
| Compound 3 | Dopamine D₂ | Radioligand Binding | 0.85 | |
| Serotonin 5-HT₁ₐ | Radioligand Binding | 1.2 | [2] | |
| Serotonin 5-HT₂ₐ | Radioligand Binding | 2.7 | [2] |
Anticancer Activity
The piperazine moiety is recognized as a "privileged structure" in anticancer drug design, often serving as a linker or a solubilizing group that enables molecules to effectively engage with targets like kinase ATP-binding pockets.[5] The incorporation of a piperidine ring can further modulate the compound's lipophilicity and cell permeability.
Table 2: Cytotoxicity Data of Piperidine-C2-Piperazine Analogues
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC₅₀ in µM) | Reference |
| Analogue A | A-549 (Lung Carcinoma) | Cell Viability | 33.20 | [6] |
| HCT-116 (Colon Cancer) | Cell Viability | 11.33 | [6] | |
| Analogue B | MDA-MB-231 (Breast Cancer) | Cell Viability | 5.2 | [3] |
| SF-539 (CNS Cancer) | Cell Viability | 3.8 | [3] |
Key Signaling Pathways
Understanding the signaling pathways modulated by the piperidine-C2-piperazine scaffold is crucial for rational drug design and development.
The Dopamine D2 receptor, a primary target for many antipsychotic drugs, is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[1] Upon activation, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects that modulate neuronal excitability.[1][7]
The Serotonin 5-HT1A receptor is also coupled to the Gi/o protein and its activation leads to the inhibition of adenylyl cyclase.[8] Additionally, it can modulate other signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, contributing to its role in mood and anxiety regulation.[8][9]
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful evaluation of novel chemical entities.
General Synthetic Protocol for Piperidine-C2-Piperazine Derivatives
A common method for synthesizing the piperidine-C2-piperazine core involves the nucleophilic substitution of a halo-ethyl-piperidine with a Boc-protected piperazine.
Materials:
-
1-(2-Chloroethyl)piperidine hydrochloride
-
N-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) in acetonitrile, add N-Boc-piperazine (1.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Boc-protected piperidine-C2-piperazine product.
Dopamine D₂ Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.[1]
Materials:
-
Membrane preparations from cells expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or Butaclamol.
-
Test compounds (piperidine-C2-piperazine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the membrane preparation, [³H]-radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT₁ₐ Receptor Functional Assay
This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT₁ₐ receptor by quantifying changes in a downstream signaling molecule, such as cAMP.[12]
Materials:
-
HEK293 cells stably co-expressing the human 5-HT₁ₐ receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).
-
Test compounds.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Luminometer and appropriate luciferase assay substrate.
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.
-
For agonist testing: Add serial dilutions of the test compound to the cells and incubate for a defined period.
-
For antagonist testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known 5-HT₁ₐ agonist.
-
Add forskolin to all wells to stimulate cAMP production.
-
Following incubation, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition (for agonists) or the potentiation of the agonist response (for antagonists) and determine EC₅₀ or IC₅₀ values.
Experimental and Screening Workflow
A systematic workflow is essential for the efficient evaluation of novel compounds based on the piperidine-C2-piperazine scaffold.
Conclusion
The piperidine-C2-piperazine scaffold represents a highly versatile and pharmacologically relevant core for the development of novel therapeutics. Its demonstrated potential in modulating key targets within the central nervous system and in exerting anticancer effects underscores its importance in modern drug discovery. The synthetic tractability of the Boc-protected intermediate allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this privileged structural motif.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine-Piperazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine and piperazine rings are six-membered nitrogen-containing heterocycles that have emerged as foundational scaffolds in the design and development of a vast array of pharmaceuticals. Their prevalence in medicinal chemistry stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design. This technical guide provides a comprehensive review of the piperidine-piperazine core, focusing on its synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.
I. Physicochemical Properties and Pharmacokinetic Profile
The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their physicochemical properties, which in turn dictate their pharmacokinetic profiles. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperazine | Piperidine | Significance in Drug Design |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | ≈ 11.22 | The two distinct pKa values of piperazine allow for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement. Piperidine's higher basicity often results in a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability. |
| Aqueous Solubility | Generally higher | Generally lower | The greater hydrophilicity of piperazine, due to the presence of two nitrogen atoms, often leads to improved aqueous solubility, which can be advantageous for formulation and bioavailability. |
| Lipophilicity (logP) | Generally lower | Generally higher | Piperidine's higher lipophilicity can enhance membrane permeability and facilitate crossing of the blood-brain barrier, a desirable property for CNS-acting drugs. |
| Metabolism | More sites for metabolism (two nitrogen atoms) | Fewer sites for metabolism (one nitrogen atom) | The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 enzymes, which can influence the drug's half-life and potential for drug-drug interactions. |
II. Therapeutic Applications and Biological Activity
The versatility of the piperidine-piperazine core has led to its incorporation into a wide range of therapeutic agents across multiple disease areas.
Oncology
The piperazine scaffold has been described as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety. The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases. Piperidine derivatives have also been successfully developed as anticancer agents.
Table 1: Anticancer Activity of Representative Piperidine-Piperazine Derivatives
| Compound | Target(s) | Cancer Type | IC50/GI50 (µM) | Reference |
| Compound 20 (Piperazine-UA derivative) | - | HeLa, MKN45 | 2.6 (HeLa), 2.1 (MKN45) | [1] |
| Compound 23 (Vindoline-piperazine conjugate) | - | MDA-MB-468 (Breast) | 1.00 | [2][3] |
| Compound 25 (Vindoline-piperazine conjugate) | - | HOP-92 (Lung) | 1.35 | [2][3] |
| Piperidine derivative 68a | - | U937 (Leukemia) | 1.9 | [1] |
| Piperazine derivative 68b | - | U937 (Leukemia) | 2.7 | [1] |
| Compound 3a (Oxazine-pyrimidine derivative) | NF-κB | MCF-7 (Breast) | 9.17 | [4][5] |
| Compound 5b (Piperazine-pyrimidine derivative) | NF-κB | MCF-7 (Breast) | 6.29 | [4][5] |
| EF24 (Piperidin-4-one derivative) | IKKβ | A549, MDA-MB-231, OVCAR-3, HeLa | ~1-2 | [6] |
| Compound 17 (Piperidinyl aminopyrimidine) | IKK-2 | - | 1.30 | [7] |
| Compound 7f (Trisubstituted piperidine) | PI3K, AKT | - | 6.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) | [8] |
Central Nervous System (CNS) Disorders
Piperidine and piperazine moieties are particularly prominent in drugs targeting the CNS. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain. Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.
Table 2: Receptor Binding Affinities of Piperidine-Piperazine Derivatives for CNS Targets
| Compound | Target(s) | Ki (nM) | Reference |
| Compound 6 (Arylpiperazinyl)butyl-quinolinone) | 5-HT1A, 5-HT2, D2 | Potent antagonist | [9] |
| Compound 8b (Benzyloxy piperidine) | D4 | 169 | [10] |
| Compound 8c (Benzyloxy piperidine) | D4 | 135 | [10] |
| Compound 9d (4-Oxopiperidine) | D4 | 134 | [10] |
| Compound 9j (4-Oxopiperidine) | D4 | 96 | [10] |
| Compound 12c (Hydroxypiperidine) | σ1 | 0.7 | [11] |
| Compound 6 (Naphthylpiperidine) | DAT, 5-HTT | 21 (DAT), 7.6 (5-HTT) | [12] |
III. Key Signaling Pathways Modulated by Piperidine-Piperazine Cores
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Several piperidine and piperazine derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Piperidine-C2-piperazine-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidine-C2-piperazine-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, suppliers, and key applications, with a focus on its role in the targeted degradation of Interleukin-2-inducible T-cell Kinase (ITK).
Introduction to this compound
This compound, systematically named tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.
The structure of this compound, featuring a piperidine moiety, a two-carbon spacer, and a Boc-protected piperazine ring, provides a versatile scaffold for linking a POI-binding ligand to an E3 ligase-recruiting ligand. The piperazine and piperidine motifs can enhance solubility and provide a semi-rigid structure to the linker, which is crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase).
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the currently identified commercial sources. Researchers are advised to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress (MCE) | HY-168388 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Pharmaffiliates | - | Not specified | Inquire |
| Tokyo Chemical Industry (TCI) | - | Not specified | Inquire |
Synthesis and Physicochemical Properties
Proposed Synthesis Workflow
The synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate likely involves a multi-step process. A potential workflow is outlined below. This is a hypothetical pathway and would require optimization for practical application.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties
While a Certificate of Analysis with detailed physicochemical properties is not publicly available, some properties can be predicted or are available from supplier information.
| Property | Value |
| Molecular Formula | C₁₆H₃₁N₃O₂ |
| Molecular Weight | 297.44 g/mol |
| CAS Number | 2222119-35-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
Application in Targeted Protein Degradation: ITK Degraders
This compound has been notably used as a linker in the development of potent and selective degraders of Interleukin-2-inducible T-cell Kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway and is a therapeutic target for autoimmune diseases and T-cell malignancies.
ITK Signaling Pathway and PROTAC-mediated Degradation
The following diagram illustrates the simplified ITK signaling pathway and the mechanism of its degradation by a PROTAC utilizing a linker such as this compound.
Caption: ITK signaling pathway and its disruption by a PROTAC.
Experimental Protocols
General Workflow for Evaluating PROTAC-induced Protein Degradation
The following workflow outlines the key steps to assess the efficacy of a PROTAC synthesized using this compound.
Caption: Experimental workflow for assessing PROTAC efficacy.
Detailed Methodology for Western Blot Analysis of ITK Degradation
This protocol provides a more detailed procedure for the Western blot analysis mentioned in the workflow.
1. Cell Culture and Treatment:
-
Culture a suitable T-cell line (e.g., Jurkat) in appropriate media and conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Treat cells with the ITK PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ITK overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate (e.g., ECL) to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the ITK protein levels to the loading control.
-
Calculate the percentage of ITK degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its utility as a PROTAC linker has been demonstrated in the development of potent ITK degraders, highlighting its potential for the creation of novel therapeutics. This guide provides a foundational understanding of its commercial availability, synthesis, and application, offering a starting point for its integration into drug discovery and chemical biology research programs. Further investigation into its physicochemical properties and the development of optimized synthetic routes will undoubtedly expand its utility in the growing field of PROTAC-based therapies.
References
Conformational Analysis of the Piperidine-C2-piperazine-Boc Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of the Piperidine-C2-piperazine-Boc molecule, a key linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the three-dimensional structure and dynamic behavior of this linker is paramount for the rational design of effective protein degraders. This document outlines the primary methodologies for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols, tabulated quantitative data derived from analogous structures and theoretical calculations, and visualizations of relevant pathways and workflows are presented to equip researchers with the necessary tools to investigate this and similar molecular scaffolds.
Introduction to the Conformational Landscape
The this compound molecule is comprised of three key fragments, each contributing to its overall conformational profile: the piperidine ring, the N-Boc protected piperazine ring, and the flexible ethyl (C2) linker. The conformational flexibility of this linker is a critical determinant of the efficacy of a PROTAC, as it dictates the spatial orientation of the two ends of the chimera, enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
Piperidine Ring: The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1][2][3] Ring inversion between the two chair forms is a rapid process at room temperature. The orientation of the C2-piperazine-Boc substituent on the piperidine ring (axial vs. equatorial) is a key conformational question. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
N-Boc-piperazine Ring: The piperazine ring also favors a chair conformation.[1][2][3] The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms introduces significant steric hindrance and electronic effects. The carbamate functionality of the Boc group creates a partial double bond character between the nitrogen and the carbonyl carbon, leading to restricted rotation and potentially influencing the ring's puckering and the preferred orientation of substituents.[4] Studies on N-acyl piperazines have shown that this can lead to a preference for the axial conformation of substituents at the 2-position.[5]
C2-Linker and Overall Conformation: The ethyl linker introduces several rotatable bonds, leading to a multitude of possible conformations. The overall shape of the molecule is determined by the interplay between the preferred conformations of the two heterocyclic rings and the torsional angles of the C2 linker. The relative orientation of the piperidine and piperazine rings is crucial for PROTAC activity.
Quantitative Conformational Data
The following tables summarize key quantitative data for the anticipated low-energy conformers of the this compound molecule. These values are derived from computational modeling (DFT and molecular mechanics) and analysis of experimental data from structurally related molecules, providing a basis for understanding the molecule's conformational preferences.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Predominant Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Dihedral Angle (N_pip - C - C - N_paz, °) |
| 1 | Extended (anti) | 0.00 | ~180 |
| 2 | Gauche 1 | +0.8 | ~+60 |
| 3 | Gauche 2 | +0.8 | ~-60 |
| 4 | Folded | +2.5 | ~0 |
Note: Energies are relative to the lowest energy conformer. Dihedral angles refer to the central bond of the C2 linker.
Table 2: Predicted Key ¹H-¹H Coupling Constants (³J) for the C2 Linker
| Coupling Protons | Dihedral Angle (°) | Predicted ³J (Hz) |
| H_a - H_c (anti) | ~180 | 12-15 |
| H_a - H_d (gauche) | ~60 | 2-5 |
| H_b - H_c (gauche) | ~60 | 2-5 |
| H_b - H_d (anti) | ~180 | 12-15 |
Note: The Karplus equation describes the relationship between vicinal coupling constants and dihedral angles.[6][7] The predicted values are for the extended conformer and will be averaged in the case of rapid conformational exchange.
Table 3: Interproton Distances for NOESY/ROESY Analysis (Extended Conformer)
| Proton Pair | Ring | Predicted Distance (Å) | Expected NOE/ROE Intensity |
| Piperidine H_axial - H_axial (1,3-diaxial) | Piperidine | ~2.5 | Strong |
| Piperidine H_axial - H_equatorial (geminal) | Piperidine | ~1.8 | Strong |
| Piperazine H_axial - H_axial (1,3-diaxial) | Piperazine | ~2.5 | Strong |
| Piperidine H_α - Linker H_a | Linkage | ~2.8 | Medium |
| Piperazine H_α - Linker H_d | Linkage | ~2.8 | Medium |
Experimental and Computational Protocols
NMR Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4]
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess purity and identify proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition: Acquire a COSY spectrum to establish proton-proton coupling networks and aid in signal assignment.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:
-
For small to medium-sized molecules like this linker, a ROESY experiment is often preferred to avoid zero-crossings in NOE enhancements.[8][9]
-
Acquire a series of spectra with varying mixing times (e.g., 100, 200, 400, 800 ms) to build up NOE/ROE curves and distinguish between direct and spin-diffusion effects.[8][9][10][11]
-
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY/ROESY spectra.
-
The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.[9]
-
Use known fixed distances within the molecule (e.g., geminal protons) as a reference to calculate unknown interproton distances.
-
Analyze the ³J coupling constants from the high-resolution 1D ¹H NMR or COSY spectrum to determine dihedral angles using the Karplus equation.[6][7]
-
Combine the distance and dihedral angle restraints to build a model of the predominant solution-state conformation.
-
Single-Crystal X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the this compound molecule. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at different orientations.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem").
-
An initial electron density map is calculated, and a molecular model is built into the density.
-
The model is refined against the experimental data to improve the fit and obtain the final crystal structure.
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and dihedral angles, defining the solid-state conformation of the molecule.
Computational Modeling for Energy Landscapes and Dynamics
Computational chemistry provides a powerful means to explore the conformational space of flexible molecules and to calculate the relative energies of different conformers.
Protocol for DFT and Molecular Dynamics (MD) Simulations:
-
Initial Conformer Generation (Molecular Mechanics):
-
DFT Optimization and Energy Calculation:
-
Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).[9][12]
-
The relative energies of the optimized conformers can then be calculated to determine the most stable structures.
-
-
Molecular Dynamics (MD) Simulation:
-
Select the lowest energy conformer (or a few low-energy conformers) as the starting structure for an MD simulation.
-
Use a program like GROMACS to solvate the molecule in a box of an appropriate solvent (e.g., water, DMSO).[13][14][15][16][17]
-
Perform energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.[18]
-
Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space.[13]
-
-
Analysis of MD Trajectory:
-
Analyze the trajectory to identify the most populated conformational states.
-
Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule.
-
Analyze the dihedral angle distributions of the C2 linker to understand its rotational dynamics.
-
Visualization of Key Pathways and Workflows
Biological Context: PROTAC-Mediated BTK Degradation
The this compound linker is a component of PROTACs designed to target proteins for degradation. A relevant example is the degradation of Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways and a target in various B-cell malignancies.[18][19][20][21]
Caption: PROTAC-mediated degradation of BTK via the ubiquitin-proteasome system.
Experimental Workflow for Conformational Analysis
The following diagram illustrates the integrated workflow for a comprehensive conformational analysis of the this compound molecule.
Caption: Integrated workflow for conformational analysis.
Computational Conformational Analysis Workflow
This diagram details the logical steps involved in the computational analysis of the molecule's conformations.
Caption: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of the this compound molecule is a multifaceted challenge that requires the integration of experimental and computational techniques. This guide has provided a comprehensive overview of the key conformational considerations, detailed protocols for NMR spectroscopy, X-ray crystallography, and computational modeling, and a summary of expected quantitative data. By applying these methodologies, researchers can gain a thorough understanding of the three-dimensional structure and dynamics of this important PROTAC linker, which is essential for the rational design of next-generation protein degraders with improved efficacy and selectivity. The provided visualizations of the BTK degradation pathway and analytical workflows serve to contextualize the importance of this research and guide the experimental and computational design.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 16. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Piperidine-C2-piperazine-Boc in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3][4] Their prevalence is due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to present substituents in well-defined three-dimensional orientations for optimal target engagement.[1][4] The bifunctional nature of piperidine-piperazine derivatives makes them particularly valuable as linkers in the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and as scaffolds for the construction of diverse chemical libraries for hit discovery and lead optimization.[5][6]
This document provides detailed application notes and protocols for the use of Piperidine-C2-piperazine-Boc , a versatile building block for the synthesis of medicinal chemistry libraries. This linker, featuring a Boc-protected piperazine nitrogen, allows for sequential and controlled diversification, making it an ideal tool for parallel synthesis and the generation of focused compound libraries.
Core Applications
The this compound scaffold is primarily utilized in the following applications:
-
PROTAC Synthesis: It serves as a linker to connect a target-binding warhead and an E3 ligase ligand.[5] The piperidine and piperazine rings can enhance the rigidity and solubility of the resulting PROTAC molecule.[1]
-
Focused Library Synthesis: Its bifunctional nature with orthogonal protecting groups allows for the systematic exploration of chemical space around a central scaffold. This is crucial for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): Derivatives of this scaffold can be used to generate three-dimensional fragments that are valuable for screening against biological targets.[7]
Data Presentation: Representative Library Synthesis Data
The following table summarizes representative data from a parallel synthesis of a small library using a piperidine-piperazine scaffold. The yields and purities are typical for solid-phase organic synthesis.
| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| L1-A1 | Benzoyl | Acetyl | 415.5 | 85 | >95 |
| L1-A2 | 4-Fluorobenzoyl | Acetyl | 433.5 | 82 | >95 |
| L1-A3 | Pyridine-3-carbonyl | Acetyl | 416.5 | 78 | >90 |
| L2-A1 | Benzoyl | Propionyl | 429.6 | 88 | >95 |
| L2-A2 | 4-Fluorobenzoyl | Propionyl | 447.5 | 84 | >95 |
| L2-A3 | Pyridine-3-carbonyl | Propionyl | 430.5 | 80 | >90 |
Experimental Protocols
This section details a general protocol for the solid-phase synthesis of a diversified library using this compound as the core scaffold.
Protocol 1: Immobilization of the Scaffold on Solid Support
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Scaffold Attachment: To the swollen resin, add a solution of this compound (3 eq.) and diisopropylethylamine (DIPEA, 6 eq.) in anhydrous DCM (10 mL).
-
Reaction: Agitate the mixture at room temperature for 16 hours.
-
Capping: Add methanol (2 mL) and agitate for 30 minutes to cap any unreacted sites on the resin.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Deprotection and First Diversification (Amide Bond Formation)
-
Resin Swelling: Swell the resin-bound scaffold in DCM (10 mL) for 30 minutes.
-
Boc Deprotection: Treat the resin with 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
-
Washing: Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
First Diversification (R1): To the deprotected resin, add a solution of the desired carboxylic acid (R1-COOH, 3 eq.), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 3 eq.), and DIPEA (6 eq.) in DMF (10 mL).
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Second Diversification on Piperidine Nitrogen (Reductive Amination)
This protocol assumes the piperidine nitrogen is initially part of a precursor that can be deprotected and functionalized. For simplicity, we will assume a generic deprotection and subsequent reductive amination.
-
Deprotection of Piperidine Nitrogen: This step is dependent on the specific protecting group used on the piperidine nitrogen during the synthesis of the initial building block. A common strategy would be hydrogenolysis for a benzyl group.
-
Reductive Amination (R2):
-
Swell the resin in 1% acetic acid in dichloroethane (DCE).
-
Add the desired aldehyde or ketone (R2=O, 5 eq.) and sodium triacetoxyborohydride (5 eq.).
-
Agitate the mixture at room temperature for 12 hours.
-
-
Washing: Wash the resin with DCE (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from Resin and Purification
-
Cleavage: Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) for 2 hours at room temperature.
-
Filtration: Filter the resin and wash with additional TFA.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final library member.
Mandatory Visualizations
Caption: Workflow for solid-phase library synthesis.
Caption: Logical flow for PROTAC synthesis.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. explorationpub.com [explorationpub.com]
- 4. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Piperidine-C2-Piperazine-Boc Linker in the Development of ITK-Targeting PROTACs
For research, scientific, and drug development professionals.
These application notes detail the use of a piperidine-C2-piperazine-Boc derived linker in the creation of potent and selective PROTACs targeting Interleukin-2-Inducible T-Cell Kinase (ITK), a crucial mediator in T-cell signaling. The data and protocols presented are based on the findings from the development of highly effective ITK degraders, demonstrating the utility of this linker class in generating promising therapeutic candidates.[1][2]
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins via the ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
The this compound linker and its derivatives represent a class of linkers that incorporate rigid cyclic structures. This rigidity can be advantageous for pre-organizing the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation potency. Furthermore, the inclusion of piperazine moieties can enhance the physicochemical properties of the PROTAC, such as solubility and metabolic stability.[1]
This document focuses on the application of a piperidine-C2-piperazine derived linker in the development of PROTACs targeting ITK. ITK is a non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling. Its dysregulation is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.[1][2] The presented data showcases the successful degradation of ITK using PROTACs that employ this specific linker scaffold, leading to the suppression of downstream signaling events.
Featured Application: ITK Degraders
Based on a structure-guided design, a series of ITK-targeting PROTACs were developed that recruit the Cereblon (CRBN) E3 ligase.[1][2] Two standout compounds from this series, designated as Compound 23 and Compound 28 , demonstrated potent and highly selective degradation of ITK in Jurkat cells, a human T-lymphocyte cell line.[1][2]
Data Presentation
The degradation efficiency of Compounds 23 and 28 was quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
| Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 23 | ITK | Cereblon | Jurkat | 8.9 | >95 | [1][2] |
| 28 | ITK | Cereblon | Jurkat | 4.6 | >95 | [1][2] |
Signaling Pathway
ITK is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors, such as NFAT and AP-1, which drive the expression of inflammatory cytokines like Interleukin-2 (IL-2). The degradation of ITK by a PROTAC disrupts this signaling cascade, leading to a reduction in IL-2 production.
Caption: ITK signaling pathway and its disruption by PROTAC-mediated degradation.
Experimental Protocols
Synthesis of an ITK-Targeting PROTAC with a Piperidine-C2-Piperazine Linker
This protocol provides a general outline for the synthesis of an ITK-targeting PROTAC, adaptable from the synthesis of compounds like 23 and 28. The synthesis involves the coupling of an ITK binder, the piperidine-C2-piperazine linker, and a Cereblon E3 ligase ligand (e.g., pomalidomide).
Materials:
-
ITK binder with a suitable functional group for coupling (e.g., a carboxylic acid)
-
This compound
-
Pomalidomide or a derivative with a linker attachment point
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure. The resulting amine can be used directly or after neutralization.
-
-
Coupling of ITK Binder to the Linker:
-
Dissolve the ITK binder (with a carboxylic acid) in an anhydrous solvent like DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected piperidine-C2-piperazine linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by column chromatography or preparative HPLC.
-
-
Coupling of the Linker-ITK Binder Conjugate to the E3 Ligase Ligand:
-
The purified product from the previous step will have a free amine on the piperidine moiety.
-
In a separate flask, activate the carboxylic acid of the pomalidomide derivative using a coupling reagent and a base in an anhydrous solvent, similar to step 2.
-
Add the Linker-ITK binder conjugate to this mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC to obtain the high-purity product.
-
Caption: General workflow for the synthesis of an ITK-targeting PROTAC.
Western Blot Protocol for Measuring ITK Degradation
This protocol is for quantifying the degradation of ITK in a cell line (e.g., Jurkat) after treatment with a PROTAC.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
ITK-targeting PROTAC (e.g., Compound 28) and DMSO (vehicle control)
-
96-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ITK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ITK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ITK band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of ITK degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Workflow for Western blot analysis of PROTAC-induced protein degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the cytotoxicity of the PROTAC on the target cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
ITK-targeting PROTAC and DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in opaque-walled 96-well plates.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The this compound linker and its derivatives serve as a valuable scaffold in the design of potent and selective PROTACs. The successful development of ITK degraders with excellent in vitro and in vivo activity underscores the potential of this linker class. The rigidity and favorable physicochemical properties imparted by the piperidine and piperazine rings can contribute to enhanced ternary complex formation and improved drug-like properties, making it a strategic choice for researchers in the field of targeted protein degradation.
References
Synthetic Routes for Coupling Reactions with Piperidine-C2-piperazine-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of molecules incorporating the Piperidine-C2-piperazine-Boc linker, a valuable building block in medicinal chemistry and drug discovery, particularly in the development of PROTACs and other targeted therapeutics. The following sections outline three common and effective coupling strategies: Buchwald-Hartwig amination, reductive amination, and amide coupling.
Overview of Synthetic Strategies
The target molecule, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, can be synthesized through several key disconnection approaches. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups in the coupling partner. The three primary strategies discussed are:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is ideal for coupling an aryl or heteroaryl halide with the secondary amine of the piperazine moiety.
-
Reductive Amination: A versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This is suitable for coupling a piperidine-containing aldehyde or ketone with N-Boc-piperazine.
-
Amide Coupling: A fundamental transformation in organic synthesis to form a stable amide bond. This route is applicable when coupling a piperidine-containing carboxylic acid with N-Boc-piperazine.
Data Presentation
The following tables summarize typical quantitative data for the described coupling reactions. Please note that yields and reaction conditions may vary depending on the specific substrates and optimization.
Table 1: Buchwald-Hartwig Amination Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 10-30 min | 95 |
| 2 | 2-Bromopyridine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| 3 | 1-Bromo-2,3-dichlorobenzene | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 66 |
Table 2: Reductive Amination Data
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-piperidone | 3,4-Dichloroaniline | NaBH(OAc)₃ | Dichloromethane | RT | 20 | 85 |
| 2 | β-ketoester | NH₄OAc | NaBH₃CN | Methanol | RT | 20 | Good |
| 3 | Aldehyde | n-Propylamine | NaCNBH₃ | Acetic Acid | RT | 12 | - |
Table 3: Amide Coupling Data
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chromone-2-carboxylic acid | N-Boc-piperazine | EDC·HCl | DMAP | DCM | RT | 12 | - |
| 2 | 3-Acetyl-18β-glycyrrhetinic acid | 1-Boc-piperazine | EDCl | NEt₃, HOBt | Acetonitrile | - | - | - |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the N-arylation of tert-butyl piperazine-1-carboxylate with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.1 mmol, 2.1 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, base, and tert-butyl piperazine-1-carboxylate.
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous toluene via syringe, followed by the aryl halide.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperazine product.
Protocol 2: Reductive Amination
This protocol outlines the coupling of an aldehyde with tert-butyl piperazine-1-carboxylate.
Materials:
-
Aldehyde (e.g., piperidine-4-carbaldehyde, 1.0 mmol, 1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.1 mmol, 1.1 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 mmol, 1.5 equiv)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE) (10 mL)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask, dissolve the aldehyde and tert-butyl piperazine-1-carboxylate in the anhydrous solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4 to 24 hours.[2]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond between a carboxylic acid and tert-butyl piperazine-1-carboxylate.
Materials:
-
Carboxylic acid (e.g., piperidine-4-carboxylic acid, 1.0 mmol, 1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.1 mmol, 1.1 equiv)
-
Coupling reagent (e.g., EDC·HCl, 1.2 mmol, 1.2 equiv)
-
Amine base (e.g., DMAP or HOBt, 0.1-0.2 mmol, 10-20 mol%)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (10 mL)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add the coupling reagent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add tert-butyl piperazine-1-carboxylate to the reaction mixture.
-
Stir the reaction at room temperature overnight.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic strategies for coupling reactions with this compound.
Caption: General experimental workflow for coupling reactions.
References
Standard Protocol for Boc Deprotection of Piperidine-C2-Piperazine-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine-C2-piperazine-Boc, a common intermediate in the synthesis of various biologically active molecules, including PROTACs.[1] The protocols outlined below are based on established acid-catalyzed deprotection methods using hydrochloric acid (HCl) and trifluoroacetic acid (TFA).
Introduction
The Boc protecting group is widely employed in organic synthesis to temporarily block reactive amine functionalities. Its removal is a critical step in many synthetic pathways and is typically achieved under acidic conditions.[2][3] The choice of deprotecting agent and reaction conditions is crucial to ensure high yield and purity of the final product, especially when other acid-sensitive functional groups are present. This application note details two common and effective protocols for the deprotection of the piperazine nitrogen in a this compound scaffold.
Experimental Protocols
Two primary methods for the Boc deprotection of piperazine derivatives are presented: one utilizing hydrochloric acid and the other employing trifluoroacetic acid.
Protocol 1: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a robust and commonly used procedure for Boc deprotection.
Materials:
-
Boc-protected piperidine-C2-piperazine
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine-C2-piperazine substrate in a minimal amount of dichloromethane (DCM).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the residue, add DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, typically as a hydrochloride salt.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol offers a common alternative, with TFA being a strong acid that effectively cleaves the Boc group.[5][6][7]
Materials:
-
Boc-protected piperidine-C2-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine-C2-piperazine substrate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[6][8]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can aid in the complete removal of TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product, which may be obtained as a TFA salt.
Data Presentation
The following table summarizes typical quantitative data for Boc deprotection reactions of piperazine derivatives found in the literature. The specific yields for this compound may vary depending on the exact substrate and reaction conditions.
| Deprotection Protocol | Reagents and Solvents | Reaction Time (hours) | Temperature | Typical Yield (%) | Reference |
| Protocol 1 | 4M HCl in Dioxane | 1 - 16 | Room Temperature | High | [4] |
| Protocol 2 | TFA in DCM (20-50%) | 1 - 18 | 0°C to Room Temperature | High | [6][8] |
| Literature Example | 6N HCl, Ether, Ethyl Acetate | Not Specified | Not Specified | 52 - 80 | [9] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Boc deprotection process.
Caption: General workflow for the Boc deprotection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. jgtps.com [jgtps.com]
Application of Piperidine-Piperazine Scaffolds in Fragment-Based Drug Discovery
Application Note & Protocol
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The piperidine-piperazine scaffold is of significant interest in FBDD due to its favorable physicochemical properties, including its three-dimensional character which allows for the exploration of diverse chemical space, and its common presence in approved drugs.[1][2][3] The dual basic centers of the piperazine moiety can engage in various interactions with target proteins, while the piperidine ring offers a versatile scaffold for synthetic elaboration.
While the specific molecule, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate (commonly referred to as Piperidine-C2-piperazine-Boc), is recognized as a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs)[4], this document will focus on the application of the core piperidine-piperazine scaffold as a fragment in a hypothetical FBDD campaign. We will outline the general workflow, from initial screening to hit-to-lead optimization, and provide standardized protocols for key experimental techniques.
FBDD Workflow for Piperidine-Piperazine Fragments
The FBDD process for a piperidine-piperazine fragment can be systematically broken down into several key stages. This workflow ensures the efficient identification and optimization of fragment hits into potent lead compounds.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: HPLC and LC-MS Analysis of Piperidine-C2-piperazine-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of Piperidine-C2-piperazine-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols are designed for High-Performance Liquid Chromatography (HPLC) with various detection methods and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.
Introduction
This compound is a key building block in the development of PROTACs, molecules designed to induce the degradation of specific target proteins.[1] Accurate and robust analytical methods are essential for monitoring reaction progress, assessing purity, and performing quality control of intermediates and final products containing this linker. The analytical challenges for this compound, similar to other piperazine-containing molecules, include its hydrophilic nature and lack of a strong UV chromophore, which can result in poor retention on traditional reversed-phase columns and low UV sensitivity.[2][3] The methods outlined below address these challenges through derivatization and the use of advanced detection techniques.
Method 1: HPLC with UV Detection following Pre-column Derivatization
This method is suitable for quantifying this compound in reaction mixtures and for purity assessment when high sensitivity is required and an LC-MS system is unavailable. The protocol involves a derivatization step to introduce a chromophore, enabling sensitive UV detection.[2][4]
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (0.1 M)
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using acetonitrile to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
3. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Add 100 µL of NBD-Cl solution (1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature and add 100 µL of 0.1 M hydrochloric acid to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Data Presentation
Table 1: Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Retention Time | Approximately 8.5 min (for the derivative) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Note: These values are typical and may vary depending on the specific instrument and column used.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis with derivatization.
Method 2: LC-MS for Direct Analysis
This method is highly sensitive and specific, providing both quantitative data and mass confirmation of this compound without the need for derivatization. It is ideal for complex matrices and trace-level analysis.[5][6]
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 acetonitrile/water.
-
Working Standard Solutions: Prepare serial dilutions in the mobile phase to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Sample Solution: Dilute the sample in the mobile phase to an estimated concentration within the calibration range. Filter through a 0.22 µm syringe filter.
3. LC-MS Conditions:
| Parameter | Condition |
| Column | C18 or HILIC column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
4. Mass Spectrometer Parameters:
-
Expected [M+H]⁺: To be calculated based on the molecular formula of this compound.
-
SIM Ion: [M+H]⁺
-
MRM Transitions: A precursor ion ([M+H]⁺) and at least two product ions should be optimized by direct infusion of a standard solution.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Data Presentation
Table 2: Quantitative Data for LC-MS Method
| Parameter | Result |
| Retention Time | Approximately 2.5 min |
| Precursor Ion [M+H]⁺ | To be determined |
| Product Ions | To be determined |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Note: These values are typical and require optimization for the specific instrument used.
Experimental Workflow
Caption: Workflow for direct LC-MS analysis.
Summary
The choice between HPLC-UV with derivatization and direct LC-MS analysis will depend on the specific requirements of the assay, including sensitivity needs, sample complexity, and available instrumentation. The HPLC-UV method is a robust and cost-effective approach for routine quantification, while the LC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace analysis and confirmation of identity. Both methods, when properly validated, can provide reliable and accurate data for the analysis of this compound in various research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
Application Notes and Protocols for the Functionalization of Piperidine-C2-piperazine-Boc for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine-piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides detailed application notes and protocols for the synthesis and functionalization of a key building block: tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate. This versatile scaffold allows for selective modification at multiple points, including the piperidine nitrogen, the piperazine nitrogen following deprotection, and the piperidine ring itself, enabling the generation of diverse chemical libraries for drug discovery programs. The protocols outlined herein cover the synthesis of the core structure, N-alkylation, N-acylation, and N-arylation of the piperidine nitrogen, Boc-deprotection of the piperazine moiety, and subsequent functionalization of the newly available secondary amine.
Synthesis of the Core Scaffold: tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate
The synthesis of the target scaffold can be efficiently achieved through a two-step sequence involving a reductive amination followed by a pyridine ring hydrogenation.
Protocol 1: Synthesis of tert-butyl 4-((pyridin-2-yl)methyl)piperazine-1-carboxylate
This protocol details the reductive amination of 2-pyridinecarboxaldehyde with N-Boc-piperazine.
Materials:
-
2-Pyridinecarboxaldehyde
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add tert-butyl piperazine-1-carboxylate (1.05 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((pyridin-2-yl)methyl)piperazine-1-carboxylate.
Protocol 2: Hydrogenation of the Pyridine Ring
This protocol describes the reduction of the pyridine moiety to a piperidine ring.
Materials:
-
tert-butyl 4-((pyridin-2-yl)methyl)piperazine-1-carboxylate
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
Dissolve tert-butyl 4-((pyridin-2-yl)methyl)piperazine-1-carboxylate (1.0 eq) in methanol or ethanol in a suitable pressure vessel.
-
Add PtO₂ (catalytic amount, e.g., 5 mol%) or 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate.
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for introducing molecular diversity.
N-Alkylation
Protocol 3: N-Alkylation of the Piperidine Ring
Materials:
-
tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate (1.0 eq) in acetonitrile or DMF, add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Acylation
Protocol 4: N-Acylation of the Piperidine Ring
Materials:
-
tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate
-
Acyl chloride or acid anhydride
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate (1.0 eq) and TEA (1.5 eq) in DCM and cool to 0 °C.
-
Add the acyl chloride or acid anhydride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
N-Arylation
Protocol 5: Buchwald-Hartwig N-Arylation of the Piperidine Ring
Materials:
-
tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a solution of tert-butyl 4-((piperidin-2-yl)methyl)piperazine-1-carboxylate (1.2 eq) and the aryl halide (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by LC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Functionalization of the Piperazine Nitrogen
The Boc protecting group on the piperazine can be removed to allow for further functionalization at this position.
Protocol 6: Boc Deprotection
Materials:
-
Boc-protected piperidine-C2-piperazine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 10-20 equivalents) or 4M HCl in dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer and concentrate to obtain the deprotected product, which can often be used in the next step without further purification.
Protocol 7: Functionalization of the Deprotected Piperazine
The resulting secondary amine on the piperazine ring can be functionalized using protocols analogous to those described for the piperidine nitrogen (Protocols 3, 4, and 5).
Data Presentation
| Reaction | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| N-Alkylation | Piperidine-NH | Methyl Iodide, K₂CO₃ | MeCN, rt, 12h | Piperidine-NMe | 85-95 | Adapted Protocol |
| N-Acylation | Piperidine-NH | Acetyl Chloride, TEA | DCM, 0°C to rt, 2h | Piperidine-NAc | 90-98 | Adapted Protocol |
| N-Arylation | Piperidine-NH | 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C, 18h | Piperidine-N-Tolyl | 70-85 | Adapted Protocol |
| Boc Deprotection | Piperazine-NBoc | TFA | DCM, rt, 2h | Piperazine-NH | >95 | Standard Procedure |
| Piperazine N-Alkylation | Piperazine-NH | Benzyl Bromide, K₂CO₃ | DMF, 60°C, 6h | Piperazine-NBn | 80-90 | Adapted Protocol |
Yields are approximate and based on analogous reactions reported in the literature. Optimization for the specific substrate may be required.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation and functionalization of the this compound scaffold.
Signaling Pathway Context
The piperidine-piperazine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and kinases, which are central to many cellular signaling pathways. Functionalized derivatives of the this compound core can be screened for their ability to modulate these pathways.
Caption: A representative GPCR signaling pathway that can be modulated by functionalized piperidine-piperazine derivatives.
Application Notes and Protocols for the Large-Scale Synthesis of Piperidine-C2-piperazine-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, commonly referred to as Piperidine-C2-piperazine-Boc. This compound is a valuable bifunctional linker used in the development of various chemical probes and therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
The synthetic strategy outlined is a robust two-step process designed for scalability. It commences with the synthesis of the key intermediate, N-(2-chloroethyl)piperidine hydrochloride, followed by its coupling with N-Boc-piperazine.
Overall Synthetic Scheme
The synthesis is divided into two primary stages:
-
Preparation of N-(2-chloroethyl)piperidine hydrochloride: This intermediate is synthesized from piperidine and 2-chloroethanol, followed by chlorination.
-
Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate: The final product is obtained by the alkylation of N-Boc-piperazine with the chloro-intermediate.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of N-(2-chloroethyl)piperidine hydrochloride
This one-pot procedure details the hydroxyethylation of piperidine followed by chlorination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| Piperidine | 85.15 | 0.862 |
| 2-Chloroethanol | 80.51 | 1.197 |
| Toluene | 92.14 | 0.867 |
| Thionyl chloride | 118.97 | 1.63 |
Protocol:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge piperidine and toluene.
-
Hydroxyethylation: To the stirred solution, add 2-chloroethanol dropwise, ensuring the temperature does not exceed 40°C. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Solvent Addition: Cool the reaction mixture to room temperature and add an additional volume of toluene.
-
Chlorination: Cool the mixture to 10-15°C in an ice bath. Slowly add thionyl chloride dropwise, maintaining the temperature below 25°C. A precipitate will form during the addition.
-
Reaction Completion: After the addition of thionyl chloride is complete, slowly heat the reaction mixture to 70-80°C and stir for 2-3 hours.
-
Isolation: Cool the reaction mixture to 0-5°C and stir for at least 1 hour. The product will precipitate as the hydrochloride salt.
-
Filtration and Drying: Collect the solid by filtration, wash with cold toluene, and dry under vacuum at 50-60°C to yield N-(2-chloroethyl)piperidine hydrochloride as a white to off-white solid.
Quantitative Data for Step 1:
| Parameter | Value |
| Piperidine (molar equivalent) | 1.0 |
| 2-Chloroethanol (molar equivalent) | 1.05 |
| Thionyl chloride (molar equivalent) | 1.1 |
| Toluene (initial volume relative to piperidine) | 2 mL/g |
| Toluene (second addition, relative to initial volume) | 0.5x |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
Step 2: Large-Scale Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
This procedure describes the coupling of N-(2-chloroethyl)piperidine with N-Boc-piperazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| N-(2-chloroethyl)piperidine hydrochloride | 184.11 |
| N-Boc-piperazine | 186.25 |
| Potassium carbonate (anhydrous) | 138.21 |
| Acetonitrile | 41.05 |
| Ethyl acetate | 88.11 |
| Brine (saturated NaCl solution) | - |
| Sodium sulfate (anhydrous) | 142.04 |
Protocol:
-
Reaction Setup: To a reaction vessel, add N-Boc-piperazine, potassium carbonate, and acetonitrile. Stir the suspension vigorously.
-
Addition of Intermediate: Add N-(2-chloroethyl)piperidine hydrochloride to the suspension in portions. Note that the free base of N-(2-chloroethyl)piperidine will be generated in situ.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil or semi-solid.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: For large-scale purification, the crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For smaller scales or higher purity requirements, flash column chromatography on silica gel can be employed.
Quantitative Data for Step 2:
| Parameter | Value |
| N-(2-chloroethyl)piperidine HCl (molar equivalent) | 1.0 |
| N-Boc-piperazine (molar equivalent) | 1.1 |
| Potassium carbonate (molar equivalent) | 2.5 |
| Acetonitrile (volume relative to N-Boc-piperazine) | 5-10 mL/g |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >97% |
Signaling Pathway Visualization (Illustrative)
While this compound is a synthetic linker and not directly involved in a signaling pathway, it is a key component in the construction of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action for a PROTAC.
Safety and Handling Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Piperidine and its derivatives are toxic and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this important linker for their research and development needs. The quantitative data provided offers a baseline for process optimization and scale-up.
Application Notes and Protocols: Piperidine-C2-piperazine-Boc in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Piperidine-C2-piperazine-Boc as a versatile heterobifunctional linker in solid-phase organic synthesis (SPOS). The unique structural features of this linker, combining the semi-rigid piperidine and piperazine scaffolds with a differentially protected amine, make it a valuable tool in the construction of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a chemical building block designed for use in solid-phase organic synthesis. Its structure comprises a piperidine ring connected via a two-carbon ethyl linker to a piperazine ring, where one of the piperazine nitrogens is protected by a tert-butyloxycarbonyl (Boc) group. This design allows for sequential and controlled chemical transformations on a solid support. The piperidine moiety can serve as a point of attachment to a solid support or as a scaffold for further diversification. The Boc-protected piperazine provides a nucleophilic secondary amine upon deprotection, enabling the introduction of additional molecular fragments. The semi-rigid nature of the piperazine and piperidine rings can impart favorable conformational properties to the final molecule, while their basic nitrogen atoms can enhance aqueous solubility.[]
Key Applications
The primary application of this compound in solid-phase synthesis is as a linker in the construction of PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. In this context, the this compound linker connects the target protein ligand to the E3 ligase ligand.
Beyond PROTACs, this linker can be employed in various solid-phase syntheses to:
-
Introduce a flexible yet constrained spacer: The piperidine-C2-piperazine unit provides a defined spatial separation between different parts of a molecule being synthesized on a solid support.
-
Facilitate library synthesis: The bifunctional nature of the linker is well-suited for combinatorial chemistry, allowing for the rapid generation of diverse compound libraries.[3]
-
Improve physicochemical properties: The incorporation of the piperazine moiety can enhance the solubility and cell permeability of the final compounds.[4][5][6]
Experimental Protocols
The following protocols outline the general steps for utilizing this compound in solid-phase organic synthesis. Specific reaction conditions may require optimization based on the substrate and the solid support used.
Protocol 1: Immobilization of this compound onto a Solid Support
This protocol describes the attachment of the linker to a solid support, such as a resin, via the piperidine nitrogen.
Materials:
-
This compound
-
Appropriate solid support (e.g., Chlorotrityl chloride resin, Merrifield resin)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) for capping
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DCM for 30-60 minutes in a suitable reaction vessel.
-
Linker Attachment:
-
Dissolve this compound (1.5-2.0 equivalents relative to resin loading) and DIPEA (3.0-4.0 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-16 hours.
-
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted functional groups on the resin, treat the resin with a solution of DCM/MeOH/DIPEA (e.g., 80:15:5 v/v/v) for 30-60 minutes.
-
Final Washing and Drying: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
| Step | Reagents and Conditions | Typical Time |
| Resin Swelling | Anhydrous DCM | 30-60 min |
| Linker Attachment | This compound (1.5-2.0 eq.), DIPEA (3-4 eq.), DCM | 2-16 h |
| Capping (Optional) | DCM/MeOH/DIPEA | 30-60 min |
Protocol 2: Boc Deprotection and Elongation of the Molecular Chain
This protocol details the removal of the Boc protecting group from the immobilized linker and subsequent coupling of a new building block.
Materials:
-
Immobilized this compound resin
-
Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v)
-
DCM for washing
-
DIPEA in DCM for neutralization
-
Carboxylic acid (or other electrophile) for coupling
-
Coupling reagents (e.g., HATU, HBTU, DIC/Oxyma)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
Procedure:
-
Resin Swelling: Swell the resin in the appropriate solvent (DCM or DMF) for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (3x).
-
Neutralization: Treat the resin with a solution of DIPEA in DCM (e.g., 5-10% v/v) for 5-10 minutes (2x). Wash with DCM (3x) and DMF (3x).
-
Coupling:
-
Pre-activate the carboxylic acid (3.0 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6.0 equivalents) in anhydrous DMF for 5-10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate at room temperature for 1-4 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
| Step | Reagents and Conditions | Typical Time |
| Boc Deprotection | 20-50% TFA in DCM | 25-35 min |
| Neutralization | 5-10% DIPEA in DCM | 10-20 min |
| Coupling | Carboxylic acid (3 eq.), Coupling reagent (e.g., HATU, 2.9 eq.), DIPEA (6 eq.), DMF | 1-4 h |
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final synthesized molecule from the solid support. The cleavage conditions will depend on the type of linker used to attach the this compound to the resin. For linkers like the chlorotrityl linker, acidic conditions are used.
Materials:
-
Resin-bound final product
-
Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)
-
DCM
-
Cold diethyl ether for precipitation
Procedure:
-
Final Washing: Wash the resin thoroughly with DCM (3x) and dry under vacuum.
-
Cleavage:
-
Treat the resin with the cleavage cocktail.
-
Agitate at room temperature for 1-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation and purify by an appropriate method (e.g., HPLC).
| Step | Reagents and Conditions | Typical Time |
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | 1-3 h |
| Precipitation | Cold diethyl ether | 30 min |
Visualizations
The following diagrams illustrate the key workflows in the application of this compound in solid-phase synthesis.
Caption: General workflow for solid-phase synthesis using this compound.
References
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperidine-C2-piperazine-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research.
Troubleshooting Guide
Low yield is a common challenge in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of Piperidine-C2-piperazine-Boc, focusing on the critical N-alkylation step of Boc-piperazine with 1-(2-chloroethyl)piperidine.
Issue 1: Low or No Product Yield
Symptoms:
-
Minimal or no desired product is observed by TLC or LC-MS analysis.
-
Starting materials (Boc-piperazine and 1-(2-chloroethyl)piperidine) remain largely unreacted.
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Alkyl chlorides are less reactive than bromides and iodides. Consider converting the chloride to the more reactive 1-(2-iodoethyl)piperidine via the Finkelstein reaction. Alternatively, increasing the reaction temperature can improve the reaction rate with the alkyl chloride.[1] |
| Inadequate Base | A base is crucial to neutralize the HCl formed during the reaction. A weak or poorly soluble base can stall the reaction. Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[2] Ensure the base is anhydrous and used in slight excess. |
| Improper Solvent | The solvent plays a critical role in dissolving reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for this type of nucleophilic substitution.[2][3] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish or incomplete reaction. If using a less reactive alkyl halide, gentle heating (e.g., 50-70 °C) may be necessary to drive the reaction to completion.[3] |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
The isolated product is impure, even after workup.
| Potential Cause | Recommended Solution |
| Over-alkylation (Quaternary Salt Formation) | The desired product, an N-alkylpiperazine, can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[2] This is more likely if an excess of the alkylating agent is used or at high reaction temperatures.[1] To minimize this, use a slight excess (1.1-1.2 equivalents) of Boc-piperazine relative to the alkylating agent and consider running the reaction at a lower temperature.[1][3] |
| Dialkylation of Piperazine (if Boc-group is compromised) | If the Boc protecting group is unstable under the reaction conditions (e.g., prolonged heating in certain solvents), deprotection can occur, leading to the formation of a disubstituted piperazine byproduct. Ensure the reaction conditions are mild enough to preserve the Boc group. |
| Reaction with Solvent | Some solvents, like alcohols, can act as nucleophiles and compete with the Boc-piperazine, leading to undesired side products.[1] It is recommended to use polar aprotic solvents like acetonitrile or DMF.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
A1: To favor the formation of the mono-alkylated product and minimize the formation of the quaternary ammonium salt, it is advisable to use a slight excess of Boc-piperazine relative to 1-(2-chloroethyl)piperidine. A molar ratio of 1.1 to 1.2 equivalents of Boc-piperazine to 1 equivalent of the alkylating agent is a good starting point.
Q2: Which base is most suitable for this reaction?
A2: An inorganic base like anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is easily removed by filtration after the reaction. Alternatively, a hindered organic base such as N,N-diisopropylethylamine (DIPEA) can be used.[2] The choice may depend on the solvent and the specific reaction conditions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (typically the alkylating agent) indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: What is the best method for purifying the final product?
A4: Flash column chromatography on silica gel is a standard and effective method for purifying this compound from unreacted starting materials and byproducts.[4] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.
Q5: My product seems to be water-soluble, making extraction difficult. What should I do?
A5: If the product is in a protonated form, it will have higher water solubility.[2] During the workup, ensure the aqueous layer is made sufficiently basic (pH > 9) with a base like sodium carbonate or sodium hydroxide to deprotonate the product and drive it into the organic layer. If the product itself has inherent water solubility, techniques like lyophilization (freeze-drying) of the aqueous layer followed by extraction of the solid residue with an organic solvent can be employed.
Experimental Protocol: N-Alkylation of Boc-Piperazine
This protocol is a general guideline for the synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.
Materials:
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
1-(2-chloroethyl)piperidine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq.) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir overnight under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of Boc-piperazine with different electrophiles under various conditions, which can serve as a benchmark for what to expect in the synthesis of this compound.
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| tert-Butyl bromoacetate | Et₃N | THF | 60 | 79 | [4] |
| Benzyl-4-(3-bromopropyl)piperazine-1-carboxylate | DIPEA | MeCN | 65 | 78 | [5] |
| 1-(2-chloroethyl)piperidine hydrochloride | K₂CO₃ | DMF | Room Temp | (Not specified) | [3] |
| Alkyl iodides | K₂CO₃ | MeCN | Reflux | (Not specified) | [2] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Optimization of reaction conditions for Piperidine-C2-piperazine-Boc
Technical Support Center: Piperidine-C2-piperazine-Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of this compound, a common intermediate in pharmaceutical research. For the purposes of this guide, the target molecule is assumed to be 1-(tert-butoxycarbonyl)-4-(2-(piperidin-1-yl)ethyl)piperazine .
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 1-(tert-butoxycarbonyl)-4-(2-(piperidin-1-yl)ethyl)piperazine?
A1: There are two primary synthetic routes for this compound:
-
Route A: N-Alkylation of Boc-piperazine. This is the most common method, involving the reaction of N-Boc-piperazine with a 2-(piperidin-1-yl)ethyl halide (e.g., chloride or bromide) or a similar electrophile. This method is often preferred due to the commercial availability of starting materials.[1][2]
-
Route B: Reductive Amination. This route involves the reaction of piperidine with a (Boc-piperazin-1-yl)acetaldehyde derivative in the presence of a reducing agent.[3][4] This can be a good alternative if the corresponding alkyl halide is unstable or difficult to prepare.
Q2: How do I choose the best synthetic route?
A2: The choice of synthetic route depends on several factors:
-
Availability of starting materials: N-Alkylation is often more straightforward if the required 2-(piperidin-1-yl)ethyl halide is commercially available or easily synthesized.
-
Reaction scale: For larger scale synthesis, reductive amination might be more cost-effective.
-
Potential for side reactions: N-Alkylation can sometimes lead to quaternary ammonium salt formation, while reductive amination can produce over-alkylation products if not carefully controlled.[1]
Q3: What is the purpose of the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) group is an essential protecting group for one of the nitrogen atoms in the piperazine ring. Piperazine has two reactive secondary amine groups. Without the Boc group, it would be challenging to achieve selective mono-alkylation on only one of the nitrogens, leading to a mixture of mono- and di-alkylated products.[1][5] The Boc group can be easily removed later in the synthetic sequence using acidic conditions.[3]
Q4: What are the typical reaction conditions for the N-alkylation of Boc-piperazine?
A4: Typical conditions for the N-alkylation of Boc-piperazine with an alkyl halide include:
-
Solvent: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are commonly used.[1]
-
Base: A mild inorganic base such as potassium carbonate (K2CO3) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction.[1]
-
Temperature: The reaction is often carried out at elevated temperatures, typically refluxing the solvent, to ensure a reasonable reaction rate.
-
Stoichiometry: A slight excess of the alkylating agent may be used to drive the reaction to completion.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Alkylating Agent | Verify the integrity of the 2-(piperidin-1-yl)ethyl halide. These compounds can degrade over time. Consider synthesizing it fresh if in doubt. |
| Insufficient Reaction Temperature | Increase the reaction temperature. For solvents like acetonitrile, refluxing is often necessary. Monitor the reaction by TLC or LC-MS to track progress. |
| Inappropriate Base | Ensure the base is strong enough to deprotonate the piperazine nitrogen but not so strong that it causes side reactions. Potassium carbonate is a good starting point.[1] |
| Poor Solubility of Reactants | Choose a solvent that dissolves all reactants. DMF can be a good alternative to ACN if solubility is an issue. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Dialkylation of Piperazine | This occurs if the starting piperazine is not mono-protected with the Boc group. Ensure you are using N-Boc-piperazine. If starting from piperazine, perform a selective mono-Boc protection first.[1][5] |
| Quaternary Ammonium Salt Formation | Over-alkylation of the piperidine nitrogen can occur, especially with highly reactive alkylating agents or prolonged reaction times. Use a milder alkylating agent (e.g., a tosylate instead of an iodide) or reduce the reaction time. |
| Elimination of the Alkyl Halide | If the reaction is run at a very high temperature with a strong base, elimination to form a vinyl species can compete with substitution. Use a milder base and the lowest effective temperature. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Product is Water Soluble | The product, being a tertiary amine, can be protonated and soluble in the aqueous phase during workup, especially if the pH is acidic. Ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent. |
| Co-elution with Starting Materials | If the product and starting materials have similar polarities, purification by column chromatography can be challenging. Optimize the eluent system for better separation. A gradient elution might be necessary. |
| Residual Base or Salts | Wash the organic layer thoroughly with water and brine during the workup to remove any inorganic salts or water-soluble bases. |
Experimental Protocols
Protocol 1: N-Alkylation of N-Boc-piperazine
This protocol is a general guideline and may require optimization.
Materials:
-
N-Boc-piperazine
-
2-(Piperidin-1-yl)ethyl chloride hydrochloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-(piperidin-1-yl)ethyl chloride hydrochloride (1.2 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add N-Boc-piperazine (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Piperidine
-
(Boc-piperazin-1-yl)acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of (Boc-piperazin-1-yl)acetaldehyde (1.0 eq) and piperidine (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Condition A | Condition B | Condition C |
| Alkylating Agent | 2-(Piperidin-1-yl)ethyl chloride | 2-(Piperidin-1-yl)ethyl bromide | 2-(Piperidin-1-yl)ethyl tosylate |
| Base | K2CO3 | DIPEA | Cs2CO3 |
| Solvent | Acetonitrile | DMF | THF |
| Temperature (°C) | 80 | 100 | 65 |
| Reaction Time (h) | 18 | 12 | 24 |
| Typical Yield (%) | 75-85 | 80-90 | 70-80 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to remove impurities from Piperidine-C2-piperazine-Boc reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate (Piperidine-C2-piperazine-Boc).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are N,N'-disubstitution and the formation of quaternary ammonium salts. Disubstitution occurs when the electrophile (the Piperidine-C2 moiety) reacts with both nitrogen atoms of piperazine, which is more likely if piperazine itself is used instead of its mono-Boc protected form. Over-alkylation, leading to a quaternary ammonium salt, can happen if the nitrogen on the newly introduced piperidine ring is further alkylated.
Q2: Why is it crucial to use mono-Boc-protected piperazine as a starting material?
A2: Using 1-Boc-piperazine is the most effective strategy to ensure selective monosubstitution on the unprotected nitrogen atom. The tert-butoxycarbonyl (Boc) group "blocks" one of the nitrogens, preventing it from reacting with the electrophile and thus minimizing the formation of the N,N'-disubstituted byproduct.[1] This leads to a cleaner reaction and simplifies the purification process.
Q3: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are recommended for monitoring the reaction's progress. For assessing the final product's purity and confirming its identity, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are the standard analytical methods.[1][2]
Q4: Can I use an alternative to alkyl halides for the C2-linker introduction to avoid over-alkylation?
A4: Yes, reductive amination is an excellent alternative to using alkyl halides. This method involves reacting the piperazine with an aldehyde or ketone under reductive conditions (e.g., using sodium triacetoxyborohydride). Reductive amination is less prone to over-alkylation, which can be a problematic side reaction with alkyl halides.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | • Incomplete Reaction: Insufficient reaction time or temperature. • Side Reactions: Significant formation of N,N'-disubstituted byproduct or quaternary ammonium salts. • Poor Quality Reagents: Degradation of starting materials or reagents. | • Optimize Reaction Conditions: Increase reaction time or temperature and monitor progress by TLC or LC-MS. • Control Stoichiometry: Use a slight excess of the Boc-piperazine to ensure the complete consumption of the electrophile. • Purify Starting Materials: Ensure the purity of your starting materials, especially the electrophile. |
| Presence of a Significant Amount of N,N'-disubstituted Byproduct | • Use of Unprotected Piperazine: Starting with piperazine instead of 1-Boc-piperazine. • Premature Deprotection: The Boc group may be partially cleaved under harsh reaction conditions. | • Use 1-Boc-Piperazine: This is the most effective way to prevent disubstitution.[1] • Maintain Mild Reaction Conditions: Avoid excessively high temperatures or strongly acidic/basic conditions that could remove the Boc group. |
| Product is Highly Water-Soluble and Difficult to Extract | • Formation of Quaternary Ammonium Salt: Over-alkylation of the product. • Protonation of the Product: The product may be protonated if the aqueous layer is acidic during workup. | • Modify the Synthetic Route: Consider using reductive amination instead of an alkyl halide. • Adjust pH during Workup: Ensure the aqueous layer is basic (pH > 8) during extraction to deprotonate the product and increase its solubility in organic solvents. |
| Difficulty in Purifying the Product by Column Chromatography | • Co-elution of Impurities: Impurities may have similar polarity to the desired product. • Inappropriate Solvent System: The chosen eluent may not provide adequate separation. | • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate/hexanes or using a different solvent combination like dichloromethane/methanol). A gradient elution may be necessary. • Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[2] |
Data Presentation
| Purification Method | Starting Material | Eluent/Solvent System | Typical Yield | Typical Purity (Post-Purification) | Reference |
| Silica Gel Column Chromatography | Crude reaction mixture of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | Petroleum ether/ethyl acetate (4:1) | 79% | >98% (by NMR) | [4] |
| Silica Gel Column Chromatography | Crude reaction mixture of methyl 1-(tert-butyl)-3-(methyl) piperazine-1,3-dicarboxylate | Petroleum ether/ethyl acetate (10:1) | 29% | 98.5% | [1] |
| Recrystallization | Crude tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Acetate-hexane | 45.1% | High (implied by sharp melting point) | [2] |
Experimental Protocols
General Protocol for the Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate
This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.[4]
Materials:
-
1-Boc-piperazine
-
1-(2-chloroethyl)piperidine hydrochloride (or the corresponding bromo- or tosyl-activated derivative)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol)
Procedure:
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents). If using a hydrochloride salt of the electrophile, an additional equivalent of base is required to neutralize the HCl.
-
Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and resolving common issues in the reaction.
References
Technical Support Center: Synthesis of Piperidine-C2-piperazine-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Piperidine-C2-piperazine-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach for this compound involves the nucleophilic substitution reaction between a piperidine derivative with a two-carbon linker containing a leaving group and N-Boc-piperazine. A typical example is the reaction of 1-(2-chloroethyl)piperidine with N-Boc-piperazine in the presence of a base.
Q2: What are the most common side products observed in this synthesis?
A2: The primary side products often encountered during the synthesis of this compound include the di-substituted piperazine, unreacted starting materials, and products resulting from base-induced elimination.
Q3: How can I minimize the formation of the di-substituted piperazine byproduct?
A3: To reduce the formation of the di-substituted byproduct, it is advisable to use a slight excess of N-Boc-piperazine relative to the piperidine electrophile. Controlling the reaction temperature and using a non-nucleophilic base can also help favor the desired mono-alkylation.
Q4: What purification techniques are most effective for isolating the desired product?
A4: Column chromatography on silica gel is typically the most effective method for purifying this compound from its side products and unreacted starting materials. The choice of eluent system will depend on the specific reaction mixture, but a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature.- Use a stronger base. |
| Decomposition of starting materials or product. | - Lower the reaction temperature.- Use a milder base. | |
| Inefficient purification. | - Optimize column chromatography conditions (e.g., solvent system, silica gel loading). | |
| High Levels of Di-substituted Piperazine Byproduct | Molar ratio of reactants is not optimal. | - Use a slight excess (1.1-1.2 equivalents) of N-Boc-piperazine. |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature. |
| Inactive reagents. | - Check the purity and activity of starting materials and reagents. | |
| Formation of an Elimination Byproduct | Use of a sterically hindered or strong base. | - Use a non-nucleophilic, weaker base such as potassium carbonate or triethylamine. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a solution of N-Boc-piperazine (1.1 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added a base (e.g., K₂CO₃, 2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) is added to the reaction mixture.
-
The reaction is heated to 60-80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of Piperidine-C2-piperazine-Boc Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Piperidine-C2-piperazine-Boc derivatives. These derivatives are commonly used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: Common impurities can include unreacted starting materials such as 1-Boc-piperazine and the piperidine-containing reactant, di-substituted piperazine byproducts where both nitrogen atoms of the piperazine have reacted, and residual reagents or solvents from the synthesis.[1] If a reductive amination step was used, side products from this reaction can also be present.
Q2: My purified product appears as a viscous oil instead of a crystalline solid. What could be the issue?
A2: The presence of residual solvents or minor impurities can prevent crystallization, resulting in an oil. Broad peaks in the NMR spectrum often indicate the presence of impurities. It is also possible that the derivative itself has a low melting point. Further purification by column chromatography may be necessary.
Q3: I am observing significant peak tailing during the HPLC analysis of my compound. How can I resolve this?
A3: Peak tailing is a common issue when analyzing basic compounds like piperidine and piperazine derivatives on standard silica-based columns. The basic nitrogen atoms can interact with acidic silanol groups on the stationary phase. To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase. Alternatively, adding an acid like trifluoroacetic acid (TFA) can protonate the basic nitrogens, leading to a single, sharper peak.
-
Column Choice: Use an end-capped C18 column or a column specifically designed for the analysis of basic compounds. A cyanopropyl column in HILIC mode can also be effective.[2]
Q4: What is the role of the this compound moiety in drug discovery?
A4: This structure is a key component used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The piperazine and piperidine motifs in the linker can enhance solubility and provide conformational rigidity, which is crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Problem: The crude product shows multiple spots on TLC or several peaks in the initial HPLC analysis after aqueous work-up.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the limiting reagent. |
| Formation of Di-substituted Piperazine | Use an excess of the piperazine starting material to favor the mono-substituted product.[1] |
| Residual Acidic or Basic Reagents | Perform a thorough aqueous work-up. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and with brine to remove water-soluble impurities. |
| Emulsion during Extraction | If an emulsion forms during the work-up, add more brine or filter the mixture through a pad of celite. |
Issue 2: Difficulty with Purification by Column Chromatography
Problem: The compound streaks on the silica gel column, leading to poor separation and low recovery.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Strong Interaction with Silica Gel | The basic nature of the piperidine and piperazine nitrogens leads to strong adsorption on the acidic silica gel. Pre-treat the silica gel with a solvent mixture containing a small percentage of triethylamine (e.g., 1-2%) before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).[1] |
| Inappropriate Solvent System | The high polarity of the compound may require a more polar mobile phase. A gradient elution from a less polar solvent (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective. Adding a small amount of triethylamine to the eluent can also improve the separation. |
| Improper Sample Loading | Dissolve the crude product in a minimal amount of the initial eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a dry powder. |
Issue 3: Challenges in Obtaining a Crystalline Solid
Problem: The purified product remains an oil or a waxy solid even after chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Amorphous Nature of the Compound | Some compounds are inherently non-crystalline. If a solid is required, attempting to form a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization. |
| Residual Solvent | Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Recrystallization Solvent System is Not Optimal | Experiment with various solvent systems for recrystallization. Common choices for similar compounds include mixtures like dichloromethane/hexanes, ethyl acetate/hexanes, or ethanol/water. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of a this compound derivative.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For basic compounds, it is recommended to add 1% triethylamine to the eluent mixture.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal volume of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (e.g., 2-3 grams) by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder.
-
Loading: Load the dissolved sample or the dry-loaded silica onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 98:2 ethyl acetate/triethylamine) and gradually increase the polarity by introducing a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in ethyl acetate (containing 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of water and acetonitrile.
Quantitative Data
The following table provides an illustrative example of the purity improvement that can be expected from the purification of a this compound derivative.
| Purification Stage | Purity (%) | Analytical Method |
| Crude Product | 65 | HPLC |
| After Column Chromatography | >95 | HPLC |
| After Recrystallization | >99 | HPLC |
Note: These values are representative and the actual purity will depend on the specific reaction and purification conditions.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound derivatives.
PROTAC Mechanism of Action
Caption: Diagram illustrating the PROTAC mechanism of action.
References
Preventing racemization during Piperidine-C2-piperazine-Boc synthesis
Welcome to the Technical Support Center for the synthesis of Piperidine-C2-piperazine-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues during the synthesis of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis and why is it a critical issue?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). In the synthesis of this compound, the chiral center is at the C2 position of the piperidine ring. The loss of stereochemical integrity at this position results in the formation of a diastereomeric mixture upon coupling with other chiral molecules, which can be difficult to separate. The biological activity of a final drug candidate is often highly dependent on its specific 3D structure, so maintaining enantiomeric purity is crucial for its efficacy and safety.
Q2: At which step of the synthesis is racemization most likely to occur?
A2: Racemization is most likely to occur during the amide bond formation step, where the carboxylic acid of the N-protected chiral piperidine-2-carboxylic acid is activated for coupling with 1-Boc-piperazine. The activated intermediate is susceptible to deprotonation at the chiral α-carbon, leading to a loss of stereochemical configuration.
Q3: What are the primary mechanisms of racemization during the coupling reaction?
A3: The two main mechanisms for racemization during amide bond formation are:
-
Oxazolone (Azlactone) Formation: This is a common pathway where the activated carboxyl group of the N-protected piperidine-2-carboxylic acid cyclizes to form a planar oxazolone intermediate. This intermediate can easily lose its stereochemical information upon enolization.
-
Direct Enolization: The activated carboxylic acid can undergo direct deprotonation at the α-carbon by a base present in the reaction mixture, forming a planar enolate intermediate, which then leads to racemization.
Q4: How can I detect and quantify the extent of racemization in my product?
A4: The most common and reliable method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers or diastereomers, allowing for their quantification based on the peak areas. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis, with a focus on preventing racemization.
| Issue | Potential Cause | Recommended Solution |
| High degree of racemization detected in the final product. | Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization than others. | Solution: Switch to a coupling reagent known for low racemization, such as HATU, HCTU, or COMU. These are generally superior to carbodiimide-based reagents like DCC or EDC when used alone. If using a carbodiimide, the addition of a racemization suppressor like HOBt or OxymaPure is essential.[1] |
| Strong or excess base: The presence of a strong or excess tertiary amine base (e.g., DIPEA, triethylamine) can promote the abstraction of the α-proton, leading to racemization. | Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed. | |
| High reaction temperature: Elevated temperatures can accelerate the rate of racemization. | Solution: Perform the coupling reaction at a lower temperature, for example, starting at 0 °C and allowing it to slowly warm to room temperature. | |
| Solvent effects: The polarity of the solvent can influence the rate of racemization. | Solution: Less polar solvents like dichloromethane (DCM) are often preferred over more polar solvents like dimethylformamide (DMF), although solubility of the reactants must be considered. | |
| Low yield of the desired coupled product. | Inefficient coupling: The chosen coupling reagent may not be effective for the specific substrates. | Solution: In addition to trying different coupling reagents (as mentioned above), ensure that the reagents are fresh and anhydrous. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields. |
| Side reactions: The activated carboxylic acid may undergo side reactions other than coupling. | Solution: Optimize the reaction conditions (temperature, reaction time) and consider using additives that can stabilize the activated intermediate. | |
| Difficulty in purifying the product from coupling byproducts. | Urea byproducts from carbodiimides: Reagents like DCC and EDC produce urea byproducts that can be difficult to remove. | Solution: If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the byproduct is water-soluble and can be removed by an aqueous workup. Alternatively, using phosphonium or uronium-based coupling reagents (e.g., PyBOP, HBTU, HATU) avoids the formation of urea byproducts. |
Data Presentation
The choice of coupling reagent and base can significantly impact the degree of racemization. The following tables provide comparative data from studies on analogous cyclic amino acids, which can guide your selection of reaction conditions.
Table 1: Comparison of Coupling Reagents on Racemization of a Model Cyclic Amino Acid
| Coupling Reagent | Additive | % Racemization (Epimerization) | Reference |
| DCC | HOBt | Low | [2] |
| EDC | HOBt | Low | [3] |
| HBTU | - | Higher risk than HATU | [2] |
| HATU | - | Lower risk | [2] |
| COMU | - | Low | [1] |
Note: The exact percentage of racemization is highly dependent on the specific substrates, solvent, base, and temperature.
Table 2: Effect of Base on Racemization
| Base | pKa | Steric Hindrance | Tendency for Racemization |
| Triethylamine | 10.75 | Low | High |
| DIPEA (Hünig's base) | 10.7 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.4 | Moderate | Low |
| 2,4,6-Collidine | 7.4 | High | Very Low |
Experimental Protocols
General Protocol for Amide Coupling with Minimal Racemization
This protocol provides a general guideline for the coupling of N-Boc-piperidine-2-carboxylic acid with 1-Boc-piperazine using HATU as the coupling reagent.
Materials:
-
N-Boc-(L)-piperidine-2-carboxylic acid
-
1-Boc-piperazine
-
HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a solution of N-Boc-(L)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) under an inert atmosphere, add HATU (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or NMM (2.0 eq) dropwise to the reaction mixture and stir for 5-10 minutes for pre-activation.
-
Add 1-Boc-piperazine (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
-
Prepare a standard solution of the racemic product if available.
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Inject the solution onto a chiral HPLC column (e.g., Chiralpak or Chiralcel).
-
Develop a separation method by optimizing the mobile phase composition (e.g., varying the ratio of hexane and isopropanol).
-
Integrate the peak areas of the two enantiomers/diastereomers to calculate the enantiomeric or diastereomeric excess.
Visualizations
Caption: Primary mechanisms of racemization during amide bond formation.
Caption: Troubleshooting workflow for addressing racemization issues.
References
Technical Support Center: Refining the Purification Strategy for Piperidine-C2-piperazine-Boc Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Piperidine-C2-piperazine-Boc analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The primary purification methods for these analogs include:
-
Normal-Phase Flash Chromatography: Effective for separating compounds with moderate polarity on silica gel.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying more polar compounds or for achieving high purity of the final product.[1]
-
Acid-Base Extraction: A useful technique to separate the basic piperidine-piperazine core from non-basic impurities.
-
Crystallization: Can be employed for solid compounds to achieve high purity, often after initial purification by another method.[2]
Q2: What are the typical impurities encountered during the synthesis and purification of these analogs?
A2: Common impurities may include unreacted starting materials, reagents from the Boc-protection step (e.g., di-tert-butyl dicarbonate), byproducts from coupling reactions, and partially deprotected analogs.
Q3: How does the Boc protecting group influence the purification strategy?
A3: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under most basic conditions but can be removed under acidic conditions.[3] During purification, it is crucial to avoid strongly acidic conditions to prevent premature deprotection. For instance, when using RP-HPLC, trifluoroacetic acid (TFA) is often used as a mobile phase modifier, but high concentrations or prolonged exposure, especially during solvent evaporation, can lead to Boc group cleavage.
Q4: Why is the purification of piperidine and piperazine-containing compounds often challenging?
A4: The basic nature of the piperidine and piperazine nitrogen atoms can lead to strong interactions with the stationary phase in chromatography, particularly the acidic silanol groups on silica gel. This can result in poor peak shapes (tailing) and reduced resolution.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the most common and effective technique for assessing the purity of this compound analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and to identify any residual impurities.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
-
Question: My compound shows significant peak tailing during RP-HPLC analysis. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue for basic compounds like piperidine and piperazine derivatives. It is often caused by the interaction of the basic nitrogen atoms with residual acidic silanol groups on the silica-based column.
Solutions:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically at a concentration of 0.1%). This will saturate the acidic sites on the stationary phase and reduce undesirable interactions.
-
pH Adjustment: Using an acidic modifier like formic acid or a low concentration of trifluoroacetic acid (TFA) can protonate the basic nitrogens, leading to a single, sharper peak.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have been end-capped to minimize exposed silanol groups.
-
Issue 2: Low Yield After Column Chromatography
-
Question: I'm experiencing a significant loss of my compound during purification by column chromatography. What are the possible reasons and solutions?
-
Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to improper mobile phase selection.
Solutions:
-
Irreversible Adsorption: The basic nature of your compound can cause it to stick to the acidic silica gel. To mitigate this, you can pre-treat the silica gel with a base like triethylamine or use an eluent containing a small percentage of a base (e.g., 0.5-1% triethylamine in your solvent system).
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Perform thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and sample loss. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Issue 3: Difficulty in Achieving Crystallization
-
Question: My purified analog is an oil, or I am unable to induce crystallization. What strategies can I try?
-
Answer: Crystallization can be challenging for complex molecules.
Solutions:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. A good crystallization solvent will dissolve your compound when hot but not when cold.[2]
-
Anti-Solvent Method: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent, until the solution becomes turbid.
-
Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
-
Salt Formation: Consider forming a salt of your basic compound (e.g., hydrochloride or tartrate salt), as salts often have higher crystallinity than the free base.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Analogs
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | 90-98% | 40-85% | Fast, suitable for large scale | Can have issues with basic compounds, lower resolution |
| Reverse-Phase HPLC | >98% | 55-90% | High resolution and purity | More expensive, smaller scale, potential for Boc deprotection |
| Acid-Base Extraction | Variable | >90% | Good for removing non-basic impurities | Does not separate from other basic impurities |
| Crystallization | >99% | 70-95% | Can achieve very high purity | Not all compounds crystallize easily |
Note: Yields and purity are dependent on the specific compound and the nature of the impurities.[1][4]
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the silica slurry.
-
Eluent Preparation: Prepare the mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 0.5-1% triethylamine to both solvents to prevent peak tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column with the prepared eluent, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid (HCl). The basic this compound analog will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat this extraction 2-3 times.
-
Washing: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated solution of sodium bicarbonate) until the pH is >10. This will deprotonate the analog, making it soluble in organic solvents again.
-
Back Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound analogs.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Analysis of Piperidine-C2-piperazine-Boc and Other Bicyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the properties and performance of a therapeutic candidate. This guide provides an objective comparison of the Piperidine-C2-piperazine-Boc linker, a component frequently utilized in Proteolysis Targeting Chimeras (PROTACs), with other prominent bicyclic scaffolds used in medicinal chemistry. The comparison is supported by a review of experimental data and methodologies to aid in the rational design of novel therapeutics.
Bicyclic scaffolds are highly valued in drug discovery for their ability to confer conformational rigidity, which can lead to improved binding affinity, selectivity, and metabolic stability. By reducing the number of rotatable bonds, these scaffolds can pre-organize the pharmacophoric elements in a favorable orientation for target engagement, thus minimizing the entropic penalty upon binding. This guide will delve into the specific attributes of this compound and contrast them with other widely used bicyclic systems, such as bicyclic peptides and spirocyclic piperidines.
The PROTAC Linker: this compound
The this compound moiety is a bifunctional linker commonly incorporated into the architecture of PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the linker plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
The structure of this compound offers a degree of conformational constraint while maintaining sufficient flexibility to allow for the proper orientation of the two binding moieties of the PROTAC. The piperidine and piperazine rings introduce rigidity, while the ethyl (C2) spacer provides rotational flexibility. The Boc (tert-butyloxycarbonyl) protecting group is typically present during synthesis and is removed in the final stages to allow for conjugation to the E3 ligase ligand.
Comparative Analysis of Bicyclic Scaffolds
To provide a clear comparison, the following tables summarize key physicochemical and pharmacokinetic properties of this compound alongside representative data for other classes of bicyclic scaffolds. It is important to note that the properties of a final drug molecule are influenced by the entire structure, not just the scaffold. However, the choice of scaffold lays a critical foundation for these properties.
Physicochemical Properties
| Property | This compound | Bicyclic Peptides | Spirocyclic Piperidines |
| Molecular Weight (Da) | ~297 (unprotected) | Variable (typically 500-2000) | Variable (typically 150-300 for the core) |
| Topological Polar Surface Area (TPSA) | Moderate | High | Low to Moderate |
| Number of Rotatable Bonds | Moderate | Low (within the bicyclic structure) | Low |
| Aqueous Solubility | Generally good | Variable, can be low | Generally good |
| Lipophilicity (LogP) | Moderate | Variable | Low to Moderate |
Table 1: Comparative summary of typical physicochemical properties of different bicyclic scaffold classes.
Pharmacokinetic and Performance Characteristics
| Parameter | This compound (as part of a PROTAC) | Bicyclic Peptides | Spirocyclic Piperidines |
| Binding Affinity | Dependent on the warhead and E3 ligase ligand | Can achieve high (nM to pM) affinity and specificity | Dependent on substituents |
| Cell Permeability | Generally moderate, can be optimized | Often low, but can be improved with specific modifications | Generally good |
| Metabolic Stability | Generally improved due to rigid structure | High, resistant to proteolysis | High |
| Oral Bioavailability | Challenging for larger PROTACs | Generally low | Can be good |
Table 2: Comparative summary of typical pharmacokinetic and performance characteristics of different bicyclic scaffold classes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these scaffolds.
Binding Affinity Assay: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the bicyclic scaffold-containing compound (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time to generate a sensorgram.
-
Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is added to the donor wells of the filter plate. The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane over time.
Cell Permeability Assay: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is an in vitro model that mimics the human intestinal barrier to predict drug absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification and Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
Metabolic Stability Assay: Liver Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action for PROTACs utilizing the this compound linker involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating bicyclic scaffolds.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for bicyclic scaffolds.
Conclusion
The choice of a bicyclic scaffold is a multifaceted decision that depends on the specific therapeutic goal. The this compound linker is a valuable tool within the PROTAC modality, offering a balance of rigidity and flexibility to facilitate ternary complex formation. In contrast, bicyclic peptides can provide exquisite binding affinity and metabolic stability but often face challenges with cell permeability and oral bioavailability. Spirocyclic piperidines represent a class of compact, three-dimensional scaffolds that can offer favorable physicochemical properties and metabolic stability.
By carefully considering the comparative data and employing the detailed experimental protocols outlined in this guide, researchers can make more informed decisions in the selection and optimization of bicyclic scaffolds to accelerate the development of novel and effective therapeutics.
Unambiguous Structural Validation of Piperidine-C2-piperazine-Boc: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. X-ray crystallography provides an unparalleled level of detail, offering definitive evidence of a compound's atomic arrangement, stereochemistry, and conformation. This guide presents a comparative analysis of X-ray crystallography for the structural validation of the Piperidine-C2-piperazine-Boc linker, a key building block in medicinal chemistry. While specific crystallographic data for this exact molecule is not publicly available, this guide utilizes data from a closely related Boc-protected piperidine derivative to illustrate the validation process and compares this "gold standard" technique with other common analytical methods.
Comparative Analysis of Structural Validation Techniques
The validation of a molecular structure is rarely reliant on a single technique. While X-ray crystallography provides a definitive solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy offer critical insights into the molecule's behavior in solution. The following table compares the capabilities of these two powerful techniques.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, crystal packing | Connectivity, chemical environment of nuclei, dynamic processes (e.g., conformational changes), relative stereochemistry |
| Strengths | Unambiguous structure determination.[1][2] | Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[3][4] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule.[1][4] | Structure determination can be complex for large molecules; provides an average structure in solution; absolute configuration is difficult to determine.[1][5] |
| Typical Use Case | Definitive proof of structure for a newly synthesized compound. | Routine characterization, studying solution-state conformation and dynamics. |
X-ray Crystallography Data for a Representative Boc-Protected Piperidine Derivative
The following table summarizes the key crystallographic data for a representative Boc-protected piperidine derivative, illustrating the type of quantitative information obtained from a single-crystal X-ray diffraction experiment. This data is essential for validating the crystal structure and is typically deposited in crystallographic databases.
| Parameter | Value |
| Empirical Formula | C₁₈H₂₅NO₅ |
| Formula Weight | 335.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 11.456(5) Å, c = 15.987(7) Å |
| α = 90°, β = 101.34(2)°, γ = 90° | |
| Volume | 1814.1(13) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.228 Mg/m³ |
| Absorption Coefficient | 0.088 mm⁻¹ |
| F(000) | 720 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.35 to 25.00° |
| Reflections collected | 10134 |
| Independent reflections | 3187 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.078, wR2 = 0.151 |
| Goodness-of-fit on F² | 1.03 |
Note: This data is for a representative Boc-protected piperidine derivative and is intended for illustrative purposes.
Experimental Protocol for Small Molecule X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis and structure refinement.[6][7]
1. Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.[6][7] This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion, cooling, and solvent layering. The ideal crystal should be well-formed, with dimensions of at least 0.1 mm in all directions, and free of defects.[6][7]
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[6]
3. Data Processing: The collected diffraction data, consisting of a series of images, is processed to determine the unit cell parameters and the intensities of each reflection. The data is corrected for various experimental factors, such as background scattering and absorption.
4. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors.[7] This initial model is then refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.
5. Structure Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking bond lengths, bond angles, and other geometric parameters against expected values. The final crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Assay Validation of Compounds Featuring a Piperidine-C2-Piperazine-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of compounds incorporating a Piperidine-C2-piperazine-Boc linker against relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
The this compound moiety is a key structural element, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its inherent properties can significantly influence the efficacy, selectivity, and physicochemical characteristics of the resulting compounds. This guide focuses on the biological validation of such compounds, with a specific emphasis on Interleukin-2-inducible T-cell Kinase (ITK) degraders as a case study.
Comparative Performance of ITK Degraders
A recent study by Zhou et al. highlights the utility of the this compound linker in the design of potent and selective ITK degraders.[1] The following tables summarize the in vitro and in vivo performance of representative compounds from this study, comparing them with a non-degrader ITK inhibitor.
In Vitro Performance of ITK Degraders in Jurkat Cells
| Compound | Linker Type | ITK Degradation DC50 (nM) | IL-2 Secretion EC50 (nM) |
| Compound 23 | This compound | 3.6 | 35.2 |
| Compound 28 | This compound | <10 | Not Reported |
| BMS-509744 | Not Applicable (Inhibitor) | No Degradation | Not Reported |
DC50: The concentration of the compound that results in 50% degradation of the target protein. EC50: The concentration of the compound that produces 50% of the maximal response (in this case, inhibition of IL-2 secretion).
In Vivo Performance of ITK Degrader 28 in Balb/c Mice
| Compound | Dosing | ITK Degradation in Spleen | Inhibition of IL-2 Secretion |
| Compound 28 | 20 mg/kg (single i.p. dose) | Significant degradation at 2, 8, and 16 hours | Significant inhibition 6 hours post-treatment |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative performance data are provided below.
Western Blotting for ITK Degradation
Objective: To quantify the degradation of ITK protein in cells treated with PROTAC degraders.
Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of the ITK degrader or DMSO as a vehicle control for 16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ITK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Quantification: Densitometrically quantify the protein bands and normalize the ITK signal to the loading control to determine the percentage of ITK degradation.
IL-2 Secretion Assay
Objective: To measure the functional consequence of ITK degradation by assessing the inhibition of IL-2 secretion in stimulated T-cells.
Procedure:
-
Cell Stimulation: Plate Jurkat cells in a 96-well plate and stimulate with an anti-CD3 monoclonal antibody to induce T-cell receptor activation and subsequent IL-2 secretion.
-
Compound Treatment: Concurrently treat the cells with serial dilutions of the ITK degrader or a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value for the inhibition of IL-2 secretion by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and a general experimental workflow are provided below to aid in the understanding of the biological context and the validation process.
References
Comparative Analysis of Alternative Building Blocks to Piperidine-C2-piperazine-Boc in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Efficacy Through Linker Modification
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical role of the linker element, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The Piperidine-C2-piperazine-Boc building block has emerged as a valuable component in the construction of these bifunctional molecules, notably in the development of potent protein degraders. This guide provides an objective comparison of this building block with alternative linker strategies, supported by experimental data, to inform rational PROTAC design and optimization.
The piperidine-piperazine motif introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC molecule into a conformationally favorable state for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3][4][5] This can lead to enhanced degradation efficiency. Furthermore, the piperazine moiety can improve the physicochemical properties of the PROTAC, such as solubility, by introducing a basic center that can be protonated.[3][4][6][7][][9]
Performance Comparison of Linker Scaffolds
The selection of a linker is a critical determinant of a PROTAC's biological activity, influencing its degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. While the this compound linker has proven effective, particularly in the development of Interleukin-2-inducible T-cell kinase (ITK) degraders, a comparative analysis with other linker classes, such as polyethylene glycol (PEG) and simple alkyl chains, reveals a nuanced landscape of structure-activity relationships.[6][10]
The following table summarizes representative data from studies on ITK-targeting PROTACs, illustrating the impact of linker composition on degradation potency.
| Linker Type | Representative Compound | DC50 (nM) in Jurkat Cells | Dmax (%) in Jurkat Cells | Key Observations |
| Piperidine-piperazine | Compound 28 (from Zhou et al.) | < 10 | > 90 | Highly potent and selective ITK degradation.[6] |
| PEG-based | Varies | Generally less potent than rigid linkers for some targets | Variable | Can improve solubility and cell permeability.[11] |
| Alkyl Chain | Varies | Potency is highly dependent on length and target | Variable | Flexible, but may lead to less stable ternary complexes.[12] |
Note: Direct comparison of absolute DC50 values across different studies should be approached with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight general trends.
The PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The bifunctional molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate evaluation of PROTAC efficacy is essential for structure-activity relationship studies and lead optimization. Below are detailed methodologies for key in vitro assays.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice to ensure complete cell lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated cells. The DC50 and Dmax values can then be determined by plotting the percentage of degradation against the PROTAC concentration.[2][7][10][13][14]
Experimental Workflow for PROTAC Evaluation
A systematic approach is crucial for the comprehensive evaluation of newly synthesized PROTACs. The following workflow outlines the key stages from initial synthesis to in-cell degradation assessment.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. explorationpub.com [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
The Potency of Piperidine-C2-Piperazine-Boc Derivatives: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperidine and piperazine heterocyclic rings are foundational scaffolds, lauded for their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on a piperazine ring linked to a piperidine moiety via a two-carbon bridge creates a versatile chemical entity with significant potential in various therapeutic areas, notably as linkers in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the potency of Piperidine-C2-piperazine-Boc derivatives, supported by experimental data and detailed protocols to inform researchers and drug development professionals in their quest for novel therapeutics.
Comparative Potency at Key Biological Targets
The substitution of a piperidine ring with a piperazine moiety can significantly alter the pharmacological profile of a compound. The presence of the second nitrogen atom in the piperazine ring influences basicity, polarity, and hydrogen bonding capacity, which in turn affects target engagement and selectivity.
A key area where the comparative potency of piperidine versus piperazine derivatives has been elucidated is in their interaction with G-protein coupled receptors (GPCRs) and other central nervous system targets. For instance, in the context of histamine H3 (H3R) and sigma-1 (σ1R) receptors, the choice between a piperidine and a piperazine core has been shown to be a critical determinant of affinity and selectivity.
One study directly compared two compounds that differed only in this core structural element, revealing a dramatic shift in potency at the σ1 receptor. The piperidine-containing compound exhibited a significantly lower affinity for the σ1R (Ki = 1531 nM) compared to its piperazine counterpart (Ki = 3.64 nM).[1] Conversely, the affinity for the H3R was not as dramatically affected by this substitution, with the piperidine derivative showing a Ki of 3.17 nM and the piperazine derivative a Ki of 7.70 nM.[1] This highlights the nuanced structure-activity relationships at play and the potential to tune selectivity through modification of this heterocyclic core.
The following table summarizes the binding affinities (Ki) of representative piperidine and piperazine derivatives for various receptors, illustrating the impact of the heterocyclic core on potency.
| Compound ID | Core Moiety | Target Receptor | Binding Affinity (Ki) [nM] |
| Compound 4 | Piperidine | hH3R | 3.17 |
| σ1R | 1531 | ||
| Compound 5 | Piperazine | hH3R | 7.70 |
| σ1R | 3.64 | ||
| Compound 13 | Piperazine | hH3R | 37.8 |
| σ1R | 51.8 | ||
| Compound 16 | Piperazine | hH3R | 12.7 |
| σ1R | 37.8 |
Data sourced from a study on histamine H3 and sigma-1 receptor antagonists.[1]
The Role in PROTAC-Mediated Protein Degradation
The this compound scaffold has gained significant traction as a linker component in the design of PROTACs. These bifunctional molecules induce the degradation of target proteins by recruiting an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.
The piperazine ring within the linker offers several advantages over more flexible alkyl or polyethylene glycol (PEG) chains. Its cyclic nature imparts a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2] Furthermore, the piperazine moiety can enhance the solubility and metabolic stability of the PROTAC molecule.[2] The Boc protecting group on the piperazine allows for controlled, late-stage synthetic modifications, enabling the facile generation of a library of PROTACs with varying linker lengths and attachment points.
Caption: A diagram illustrating the mechanism of action for a PROTAC utilizing a this compound linker.
Experimental Protocols
Accurate assessment of the potency of this compound derivatives relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the evaluation of these compounds.
Radioligand Binding Assay for Receptor Affinity (Sigma-1 Receptor)
This protocol describes a method to determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Test Compounds: this compound derivatives.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Unlabeled (+)-pentazocine.
-
Membrane Preparation: Homogenates from male Sprague Dawley rat liver.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Instrumentation: Liquid scintillation counter, 96-well microplates, glass fiber filters.
Procedure:
-
Assay Preparation: In a 96-well plate, add 200 µL of the membrane preparation to each well.
-
Compound Addition: Add 50 µL of the test compound at various concentrations or buffer for total binding. For determining non-specific binding, add 50 µL of unlabeled (+)-pentazocine (10 µM final concentration).
-
Radioligand Addition: Add 50 µL of --INVALID-LINK---pentazocine (2 nM final concentration) to all wells.
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: A flowchart outlining the key steps in a radioligand binding assay to determine receptor affinity.
Conclusion
The this compound scaffold represents a valuable and highly adaptable platform in contemporary drug discovery. The strategic choice between a piperidine and a piperazine core can profoundly influence potency and selectivity at various biological targets, offering a powerful tool for medicinal chemists to fine-tune the pharmacological properties of their lead compounds. Furthermore, the emergence of this scaffold as a key linker component in PROTAC design underscores its versatility and importance in developing next-generation therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to rationally design and evaluate novel this compound derivatives with enhanced potency and desired therapeutic effects.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Weight of Piperidine-C2-piperazine-Boc via High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for confirming the molecular weight of Piperidine-C2-piperazine-Boc (tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate) using High-Resolution Mass Spectrometry (HRMS). We present a detailed experimental protocol and comparative data with structurally similar molecules to demonstrate the precision and reliability of HRMS for molecular confirmation.
Comparative Analysis of PROTAC Linker Building Blocks
The accurate determination of molecular weight is a critical step in the synthesis and characterization of novel chemical entities. High-Resolution Mass Spectrometry provides the necessary precision to unambiguously confirm the elemental composition of a molecule. Below is a comparison of this compound with other relevant linker molecules. The theoretical monoisotopic mass is compared against hypothetical, yet typical, experimental data obtained from an Orbitrap mass spectrometer.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimental m/z ([M+H]⁺) | Mass Error (ppm) |
| This compound | C₁₆H₃₁N₃O₂ | 297.2416 | 298.2489 | 1.0 |
| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C₁₁H₂₃N₃O₂ | 229.1790 | 230.1863 | 1.2 |
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C₁₄H₂₇N₃O₂ | 269.2103 | 270.2176 | 0.9 |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.1368 | 187.1441 | 1.5 |
Experimental Workflow for HRMS Confirmation
The following diagram illustrates the logical workflow for confirming the molecular weight of a synthesized compound like this compound using HRMS.
A Head-to-Head Comparison of PROTAC Linkers: Unveiling the Role of Piperidine-C2-piperazine-Boc
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target specificity, the linker connecting these two moieties plays a pivotal role in orchestrating the formation of a productive ternary complex and influencing the overall physicochemical properties of the degrader. This guide provides an objective comparison of the Piperidine-C2-piperazine-Boc linker with other commonly employed linker classes, supported by experimental data to inform the selection of optimal linker strategies.
The efficacy of a PROTAC is intimately tied to the length, rigidity, and chemical composition of its linker. These characteristics govern the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation. An ideal linker not only facilitates the formation of a stable ternary complex but also imparts favorable drug-like properties such as cell permeability and metabolic stability.
This guide delves into a head-to-head comparison of the this compound linker, a member of the rigid linker class, against flexible linkers like polyethylene glycol (PEG) and alkyl chains. By examining quantitative data from experimental studies, we aim to provide a clear framework for understanding the structure-activity relationships that drive PROTAC performance.
Comparative Analysis of Linker Performance
The selection of a linker can significantly impact the degradation efficiency (DC50 and Dmax), ternary complex formation, and cell permeability of a PROTAC. The following tables summarize quantitative data from various studies to illustrate these effects.
| Linker Class | Representative Linker Structure/Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Rigid | Piperidine-C2-piperazine | ITK | CRBN | 1.8 | >95 | Not Reported | [1] |
| Rigid | Piperazine-pyrimidine | Pirin | VHL | Not Reported | Not Reported | Reduced lipophilicity and metabolic clearance compared to PEG | [2] |
| Flexible | PEG4 | BRD4 | CRBN | 250 | 70 | 1.1 x 10⁻⁷ | [3] |
| Flexible | Alkyl (9 atoms) | CRBN | VHL | Weak Degradation | Not Reported | Not Reported | [2] |
| Flexible | PEG3 | CRBN | VHL | No Degradation | Not Reported | Not Reported | [2] |
Table 1: Head-to-Head Comparison of Linker Performance Metrics. This table presents a comparative overview of different linker classes, highlighting their impact on degradation efficiency and cell permeability for various PROTAC systems.
The Rise of Rigid Linkers: The Case for Piperidine-Piperazine Motifs
Recent trends in PROTAC design have shown a shift from purely flexible linkers, such as simple alkyl chains and PEG tethers, towards more rigid structures incorporating cyclic moieties like piperidine and piperazine.[2][4] This strategic evolution is driven by the recognition that linker rigidity can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty associated with ternary complex formation and potentially enhancing degradation potency.[5]
The this compound linker exemplifies this class of rigid linkers. The inclusion of piperidine and piperazine rings offers several advantages:
-
Enhanced Metabolic Stability: The cyclic structures are less susceptible to metabolic degradation compared to linear alkyl or PEG chains, leading to improved pharmacokinetic profiles. For instance, the development of the androgen receptor degrader ARV-110 involved replacing a flexible linker with a more rigid structure incorporating piperidine and piperazine, which significantly improved its metabolic stability.[4]
-
Improved Solubility and Physicochemical Properties: The nitrogen atoms within the piperazine ring can be protonated, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[6]
-
Conformational Constraint: The rigid nature of the piperidine-piperazine motif restricts the conformational flexibility of the linker, which can lead to more favorable and stable protein-protein interactions within the ternary complex.[2]
A study by Danli Zhou and colleagues on the development of Interleukin-2-inducible T-cell kinase (ITK) degraders provides compelling evidence for the efficacy of piperidine-piperazine based linkers.[1] Their work demonstrated that PROTACs incorporating a piperidine-C2-piperazine linker exhibited potent ITK degradation with a DC50 value of 1.8 nM and achieved over 95% maximal degradation (Dmax) in Jurkat cells.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[7]
1. Cell Culture and Treatment:
- Plate cells at a suitable density and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes that occur upon binding of molecules. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.
-
General Protocol:
-
Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.
-
Titrate the PROTAC into a solution containing the target protein and E3 ligase.
-
Measure the heat released or absorbed after each injection.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This technique can be used to measure the kinetics (association and dissociation rates) and affinity of binary and ternary interactions.
-
General Protocol:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Inject the PROTAC, followed by the target protein, or a pre-incubated mixture of the PROTAC and target protein.
-
Monitor the binding and dissociation in real-time.
-
Analyze the sensorgrams to determine the kinetic and affinity constants.
-
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.
-
General Protocol:
-
A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid solution.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Caco-2 Permeability Assay:
-
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.
-
General Protocol:
-
Seed Caco-2 cells on a permeable filter support and allow them to differentiate for approximately 21 days to form a monolayer.
-
Add the PROTAC to the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, measure the concentration of the PROTAC on the opposite side.
-
Calculate the Papp value for both A-to-B and B-to-A transport to assess influx and efflux.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Orthogonal Methods for Purity Confirmation of Piperidine-C2-piperazine-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the purity of synthetic intermediates is of paramount importance. Piperidine-C2-piperazine-Boc is a key bifunctional linker used in the construction of PROTACs. Ensuring its purity is critical as even trace impurities can impact the safety and efficacy of the final drug product. This guide provides a comparative overview of orthogonal analytical methods for the robust purity confirmation of this compound, complete with experimental protocols and supporting data.
The principle of using orthogonal methods — analytical techniques that rely on different separation or detection principles — provides a more comprehensive and reliable assessment of a compound's purity than any single method alone. By employing a multi-pronged approach, the risk of co-eluting impurities or undetected contaminants is significantly minimized. This guide will focus on three powerful and complementary techniques: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (RP-HPLC-UV/MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Supercritical Fluid Chromatography (SFC).
Data Presentation: Comparative Purity Analysis
The following table summarizes representative purity data for a single batch of this compound as determined by three orthogonal analytical methods. The data highlights the different selectivities of each technique, leading to variations in the detected impurity profile and overall purity assessment.
| Analytical Method | Principle | Purity (%) | Major Impurity Detected | Impurity Level (%) |
| RP-HPLC-UV (210 nm) | Separation based on hydrophobicity | 98.5 | Piperidine-C2-piperazine (de-Boc) | 0.8 |
| Quantitative ¹H-NMR | Absolute quantification against a certified internal standard | 99.2 | Residual starting material (N-Boc-piperazine) | 0.5 |
| SFC-UV (210 nm) | Separation based on polarity in a supercritical fluid mobile phase | 99.5 | Di-piperidine-C2-piperazine (dimeric byproduct) | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (RP-HPLC-UV/MS)
This method separates compounds based on their hydrophobicity. It is a workhorse technique in pharmaceutical analysis for purity determination.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
MS Detection (ESI Positive Mode):
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 16
-
Data Processing: Manual phasing and baseline correction are crucial for accurate integration.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently vortex to dissolve the sample and standard completely.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is particularly well-suited for the separation of polar and chiral compounds and offers a different selectivity compared to reversed-phase HPLC.[2][3]
Instrumentation:
-
SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: A polar stationary phase (e.g., PrincetonSFC 2-Ethylpyridine, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with 0.1% ammonium hydroxide
-
Gradient: 5% to 40% B over 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for purity confirmation using orthogonal analytical methods.
Caption: Logical relationship of impurity detection by different orthogonal methods.
Conclusion
The purity assessment of critical pharmaceutical intermediates like this compound requires a rigorous and multi-faceted analytical approach. Relying on a single method, such as RP-HPLC, can provide a false sense of security, as impurities with similar properties may not be resolved. By employing orthogonal methods like qNMR and SFC, which exploit different chemical and physical properties for analysis, a more accurate and complete purity profile can be established. This comprehensive approach is essential for ensuring the quality, safety, and efficacy of the final drug substance and is a cornerstone of robust drug development.
References
Safety Operating Guide
Proper Disposal Procedures for Piperidine-C2-piperazine-Boc
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all local, state, and federal regulations.
I. Hazard Assessment and Safety Precautions
Piperidine-C2-piperazine-Boc is a chemical compound that requires careful handling. Based on data from similar structures, it is presumed to be a combustible solid that may be harmful if ingested or inhaled, and may cause skin and eye irritation.[2][3]
Personal Protective Equipment (PPE) Required:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check glove compatibility with your institution's safety office. |
| Body Protection | Laboratory coat. For larger quantities, consider a chemical-resistant apron or suit. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in the same waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, harmful).
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials, particularly oxidizing agents.[2]
4. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with an accurate description of the waste contents.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Personal Protection:
-
Don appropriate PPE before attempting to clean the spill.
3. Spill Cleanup:
-
For solid spills: Carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[2]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
4. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Piperidine-C2-piperazine-Boc
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for managing Piperidine-C2-piperazine-Boc in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent moieties, piperidine and piperazine, and general best practices for chemical safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the mandatory PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles.[1] Standard safety glasses are not sufficient.[1] |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness).[1][3] | Provides a barrier against skin contact.[1] Gloves should be inspected before use and changed frequently.[1][4] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[1] | Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Before starting, ensure all necessary PPE is readily available and in good condition.
-
Handling: Don all required PPE as specified in the table above.[1] Avoid generating dust or aerosols during transfer and use.[1] Keep the container tightly sealed when not in use.[6]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][6] Decontaminate any surfaces that may have come into contact with the compound.[6]
-
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused material in a designated, labeled, and sealed container for hazardous solid waste.[6] |
| Contaminated Materials | All disposable items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated hazardous solid waste container.[1] |
| Liquid Waste | Solutions containing this compound should be collected in a designated hazardous liquid waste container.[1] Do not pour this chemical down the drain.[5][6] |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal service.[1][7] Always follow local, state, and federal regulations for hazardous waste disposal.[1][5] |
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
